molecular formula C5H10O2 B065155 1-Methoxy-2-methyl-1-propene-1-ol CAS No. 187809-34-3

1-Methoxy-2-methyl-1-propene-1-ol

Cat. No.: B065155
CAS No.: 187809-34-3
M. Wt: 102.13 g/mol
InChI Key: ODHXKXPEQYLDOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-2-methyl-1-propene-1-ol is a highly versatile and reactive enol ether that serves as a critical synthetic intermediate in advanced organic synthesis. Its primary research value lies in its dual functionality, acting as both a protected carbonyl equivalent and a carbon nucleophile. This compound is particularly valuable for the synthesis of complex molecules, including natural products and pharmaceuticals, where it is used to introduce α-alkoxy carbonyl units or to serve as a precursor for aldol-like reactions. Its mechanism of action involves the nucleophilic carbon adjacent to the ether oxygen, which can readily attack electrophiles. Subsequent hydrolysis of the enol ether functionality unveils a ketone, making it a strategic equivalent for a ketone anion synthon. This property is exploited in methodologies for chain elongation and the construction of stereodefined frameworks. Researchers utilize this compound in the development of novel synthetic pathways, catalysis studies, and material science, where precise control over molecular architecture is paramount. Its unique structure offers a pathway to circumvent issues of regioselectivity and over-reactivity associated with simpler enolates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

187809-34-3

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

1-methoxy-2-methylprop-1-en-1-ol

InChI

InChI=1S/C5H10O2/c1-4(2)5(6)7-3/h6H,1-3H3

InChI Key

ODHXKXPEQYLDOF-UHFFFAOYSA-N

SMILES

CC(=C(O)OC)C

Canonical SMILES

CC(=C(O)OC)C

Synonyms

1-Propen-1-ol, 1-methoxy-2-methyl-

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Methoxy-2-methyl-1-propene-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of a proposed synthetic pathway for 1-Methoxy-2-methyl-1-propene-1-ol. Due to the absence of a direct, documented synthesis in the current literature, this guide outlines a theoretical yet plausible multi-step approach based on established principles of organic chemistry, particularly enolate formation and kinetic control. The target compound, an enol ether derivative, is of interest for its potential as a reactive intermediate in organic synthesis. This guide includes detailed experimental protocols, tabulated data for key reagents and expected products, and visualizations of the proposed reaction pathway and experimental workflow.

Introduction

This compound is a substituted enol, a class of organic compounds characterized by a hydroxyl group attached to a carbon-carbon double bond. Enols are typically unstable and exist in equilibrium with their more stable keto tautomers. In the case of this compound, the corresponding keto tautomer is methyl 2-methylpropanoate. The presence of a methoxy group on the double bond may influence the stability and reactivity of the enol form.

The synthesis and isolation of stable enols are of significant interest in organic chemistry as they can serve as versatile nucleophilic intermediates in a variety of carbon-carbon bond-forming reactions. This guide proposes a robust synthetic strategy to access this compound, a compound with potential applications in fine chemical synthesis and drug discovery.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing from the commercially available starting material, methyl 2-methylpropanoate. The core of the proposed synthesis involves the formation of a lithium enolate followed by a carefully controlled protonation to favor the kinetic enol product.

Step 1: Enolate Formation The first step is the deprotonation of the α-carbon of methyl 2-methylpropanoate using a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA). This reaction is typically carried out at low temperatures in an aprotic solvent like tetrahydrofuran (THF) to ensure the formation of the kinetic enolate and to prevent side reactions.

Step 2: Kinetic Protonation The second step involves the controlled protonation of the generated enolate to yield the desired enol, this compound. This is a critical step, as protonation on the carbon atom would lead back to the starting ester. To favor the formation of the enol (O-protonation), a carefully chosen proton source and specific reaction conditions are necessary. A proton source with a pKa value that is higher than that of the target enol should be used, and the reaction should be conducted at a low temperature to ensure kinetic control.

Data Presentation

Table 1: Properties of Key Reagents and the Product

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
Methyl 2-methylpropanoateC₅H₁₀O₂102.1392-930.89
DiisopropylamineC₆H₁₅N101.19840.722
n-ButyllithiumC₄H₉Li64.06-0.68 (in hexanes)
Tetrahydrofuran (THF)C₄H₈O72.11660.889
This compoundC₅H₁₀O₂102.13[1][2](Not available)(Not available)

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Chemical Shifts / Frequencies
¹H NMR (CDCl₃)δ 5.5-6.0 (s, 1H, OH), 3.6-3.8 (s, 3H, OCH₃), 1.6-1.8 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃)δ 150-155 (C=C-O), 100-105 (C=C-O), 60-65 (OCH₃), 20-25 (2 x CH₃)
IR (neat)3600-3400 cm⁻¹ (O-H stretch, broad), 1650-1600 cm⁻¹ (C=C stretch)

Experimental Protocols

4.1 Synthesis of Lithium Diisopropylamide (LDA)

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.1 equivalents) to the cooled THF via syringe.

  • To this solution, add n-butyllithium (1.0 equivalent, typically 2.5 M in hexanes) dropwise via syringe over 15 minutes.

  • Allow the resulting solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

4.2 Synthesis of this compound

  • In a separate flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of methyl 2-methylpropanoate (1.0 equivalent) in anhydrous THF (50 mL).

  • Cool this solution to -78 °C.

  • Slowly add the freshly prepared LDA solution to the ester solution via cannula over 30 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In another flame-dried flask, prepare a solution of a weak proton source, such as 2,6-di-tert-butylphenol (1.1 equivalents), in anhydrous THF (20 mL) and cool it to -78 °C.

  • Slowly add the enolate solution to the cold proton source solution via cannula.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Mandatory Visualizations

Experimental_Workflow cluster_LDA LDA Preparation cluster_Enolate Enolate Formation cluster_Protonation Kinetic Protonation cluster_Purification Workup and Purification Diisopropylamine + n-BuLi in THF at -78 °C Diisopropylamine + n-BuLi in THF at -78 °C LDA Solution LDA Solution Diisopropylamine + n-BuLi in THF at -78 °C->LDA Solution Add LDA solution at -78 °C Add LDA solution at -78 °C Methyl 2-methylpropanoate Methyl 2-methylpropanoate Methyl 2-methylpropanoate->Add LDA solution at -78 °C Lithium Enolate Lithium Enolate Add LDA solution at -78 °C->Lithium Enolate Add to weak proton source at -78 °C Add to weak proton source at -78 °C Lithium Enolate->Add to weak proton source at -78 °C Crude Product Crude Product Add to weak proton source at -78 °C->Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Drying and Concentration Drying and Concentration Extraction->Drying and Concentration Column Chromatography Column Chromatography Drying and Concentration->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

References

An In-depth Technical Guide to the Chemical Properties of 1-Methoxy-2-methyl-1-propene-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-Methoxy-2-methyl-1-propene-1-ol (CAS No: 187809-34-3). Due to a scarcity of published experimental data for this specific compound, this document leverages computational predictions and established principles of organic chemistry to offer insights into its structure, reactivity, and potential applications. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, providing a structured understanding of this unique enol ether.

Chemical Identity and Computed Physical Properties

This compound is a unique molecule combining the functionalities of an enol and a methyl ether. Its chemical structure and basic identifiers are summarized below. In the absence of experimentally determined physical properties, this guide presents computationally predicted data sourced from publicly available chemical databases.[1][2][3] These values offer a theoretical baseline for experimental design and analysis.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 1-methoxy-2-methylprop-1-en-1-ol[1]
CAS Number 187809-34-3[1][3]
Molecular Formula C₅H₁₀O₂[1][3]
Molecular Weight 102.13 g/mol [1][2]
Canonical SMILES CC(=C(O)OC)C
InChI Key ODHXKXPEQYLDOF-UHFFFAOYSA-N

Table 2: Computed Physical and Chemical Properties of this compound

PropertyPredicted Value
XLogP3 1.5[1][2]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 2[1][2]
Rotatable Bond Count 1[1][2]
Exact Mass 102.068079557[1][2]
Monoisotopic Mass 102.068079557[1][2]
Topological Polar Surface Area 29.5 Ų[1][2]
Heavy Atom Count 7[1][2]
Complexity 80.1[1][2]

Note: The properties listed in Table 2 are computationally derived and have not been experimentally verified. These values should be used as estimates.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: O-Methylation of an Enolate Intermediate

A logical approach to the synthesis of this compound involves the deprotonation of a suitable precursor, methyl isobutyrate, to form an enolate, followed by trapping of this intermediate with a methylating agent.

Synthesis_Pathway Methyl isobutyrate Methyl isobutyrate Enolate Intermediate Enolate Intermediate Methyl isobutyrate->Enolate Intermediate LDA, THF, -78 °C This compound This compound Enolate Intermediate->this compound CH₃I

General Experimental Protocol (Hypothetical)

The following protocol is a general guideline for the proposed synthesis and should be optimized for specific laboratory conditions.

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is assembled.

  • Solvent and Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask under a nitrogen atmosphere. The flask is then cooled to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: A solution of methyl isobutyrate in anhydrous THF is added dropwise to a solution of lithium diisopropylamide (LDA) in THF at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete enolate formation.

  • O-Methylation: Methyl iodide (CH₃I) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature for several hours and then gradually warmed to room temperature.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reaction_Setup Assemble and dry glassware Reagent_Prep Prepare anhydrous solvents and reagents Reaction_Setup->Reagent_Prep Cooling Cool to -78 °C Reagent_Prep->Cooling Enolate_Formation Add methyl isobutyrate to LDA Cooling->Enolate_Formation Methylation Add methyl iodide Enolate_Formation->Methylation Quenching Quench with NH₄Cl Methylation->Quenching Extraction Extract with diethyl ether Quenching->Extraction Drying Dry organic phase Extraction->Drying Purification Column chromatography Drying->Purification

Reactivity and Stability

The reactivity of this compound is dictated by the presence of the enol ether moiety. Enol ethers are electron-rich alkenes due to the electron-donating effect of the alkoxy group, making them susceptible to attack by electrophiles.

Electrophilic Addition

The carbon-carbon double bond is expected to be the primary site of reactivity. In the presence of electrophiles (E⁺), an addition reaction is likely to occur. The regioselectivity of this addition will be influenced by the stability of the resulting carbocation intermediate.

Electrophilic_Addition Enol_Ether This compound Carbocation Carbocation Intermediate Enol_Ether->Carbocation + E⁺ Addition_Product Addition Product Carbocation->Addition_Product + Nu⁻

Hydrolysis

Under acidic conditions, enol ethers are susceptible to hydrolysis to yield a ketone (or aldehyde) and an alcohol. In this case, hydrolysis of this compound would be expected to yield methyl isobutyrate and methanol.

Stability

Enols are generally less stable than their corresponding keto tautomers. However, the presence of the methoxy group in this compound may provide some degree of stabilization. The compound should be stored under anhydrous and inert conditions to prevent hydrolysis and potential polymerization.

Potential Signaling Pathways and Biological Activity

There is currently no published information on the biological activity or involvement in signaling pathways of this compound. However, given its structure as a potential metabolite or synthetic intermediate, its interaction with biological systems could be of interest.

The reactivity of the enol ether functionality suggests that it could potentially interact with biological electrophiles. Further research would be required to investigate any potential biological effects.

Biological_Interaction_Hypothesis Compound This compound Biological_Electrophile Biological Electrophile (e.g., reactive metabolite, enzymatic cofactor) Compound->Biological_Electrophile Interaction Covalent_Adduct Covalent Adduct Formation Biological_Electrophile->Covalent_Adduct Biological_Effect Potential Biological Effect (e.g., enzyme inhibition, signaling modulation) Covalent_Adduct->Biological_Effect

Conclusion

This compound represents a chemical entity with interesting structural features, yet it remains largely uncharacterized in the scientific literature. This technical guide has provided a theoretical framework for its chemical properties, including its identity, computed physical characteristics, a plausible synthetic route, and expected reactivity. It is hoped that this document will serve as a valuable resource for researchers, stimulating further experimental investigation into this compound and its potential applications in medicinal chemistry and organic synthesis. All presented data that is not explicitly cited should be considered theoretical and requires experimental validation.

References

IUPAC name for 1-Methoxy-2-methyl-1-propene-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An Analysis of the Nomenclature and Properties of the Stable Ester Tautomer of 1-Methoxy-2-methyl-1-propene-1-ol

This technical guide is intended for researchers, scientists, and professionals in the field of drug development. It provides a detailed overview of methyl 2-methylpropanoate, a stable chemical compound. The selection of this compound is based on an analysis of the user-provided name, "this compound," which describes an enol structure. Enols are typically unstable and exist in equilibrium with their more stable keto or ester tautomers. In this case, the stable, isolable tautomer is methyl 2-methylpropanoate. This document will focus on the properties, synthesis, and applications of this stable ester.

Introduction: From Unstable Enol to Stable Ester

The compound name "this compound" describes a molecule with a hydroxyl group on a double-bonded carbon, which is characteristic of an enol.[1][2] While a PubChem entry exists for this structure, extensive experimental data is lacking, which is typical for a transient species.[1] Enols readily tautomerize to their more stable carbonyl isomers. The tautomerization of this compound results in the formation of methyl 2-methylpropanoate, a well-documented and commercially available compound.[3][4][5][6]

The relationship between the enol and its stable ester form is a fundamental concept in organic chemistry known as keto-enol tautomerism. This guide will focus on the stable ester, as it is the compound that is typically used in research and industrial applications.

Chemical and Physical Properties

Methyl 2-methylpropanoate, also known as methyl isobutyrate, is a colorless liquid with a characteristic fruity, rum-like, or apple-like odor.[3][7] It is slightly soluble in water but miscible with many common organic solvents.[3] This compound is found naturally in strawberries and other fruits.[3]

The key physicochemical properties of methyl 2-methylpropanoate are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name methyl 2-methylpropanoate[4][5][6]
Synonyms Methyl isobutyrate, Isobutyric acid methyl ester[6][8]
CAS Number 547-63-7[3][4]
Molecular Formula C5H10O2[3][4][5][6]
Molecular Weight 102.13 g/mol [3][5]
Density 0.891 g/mL at 25 °C[3]
Boiling Point 90 °C[3]
Melting Point -85 °C to -84 °C[3]
Flash Point 38°F (approximately 3.3°C)[3]
Refractive Index n20/D 1.384[3]
Solubility Slightly soluble in water[3]

Experimental Protocols: Synthesis

The most common method for the synthesis of methyl 2-methylpropanoate is the direct esterification of isobutyric acid with methanol.[3] This reaction is typically catalyzed by a strong acid.

Fischer Esterification of Isobutyric Acid:

  • Reactants: Isobutyric acid (2-methylpropanoic acid) and methanol.

  • Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

  • Procedure:

    • Isobutyric acid and an excess of methanol are combined in a round-bottom flask.

    • A catalytic amount of strong acid is added to the mixture.

    • The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, the mixture is cooled to room temperature.

    • The excess methanol and the catalyst are removed. This is typically achieved by washing the mixture with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

    • The organic layer, containing the methyl 2-methylpropanoate, is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and purified by distillation.

A logical workflow for this experimental protocol is illustrated in the diagram below.

G Workflow for Fischer Esterification cluster_reactants Reactants & Catalyst cluster_process Reaction & Workup cluster_purification Purification reactants Isobutyric Acid + Methanol reflux Heat to Reflux reactants->reflux catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reflux workup Neutralization & Extraction reflux->workup drying Drying of Organic Layer workup->drying distillation Distillation drying->distillation product Pure Methyl 2-Methylpropanoate distillation->product

A flowchart illustrating the synthesis of methyl 2-methylpropanoate.

Applications in Research and Drug Development

While methyl 2-methylpropanoate itself is not a common active pharmaceutical ingredient, its structural motif, the gem-dimethyl group adjacent to an ester, is of interest in medicinal chemistry. The introduction of methyl groups can have a significant impact on a molecule's pharmacological properties, a phenomenon sometimes referred to as the "magic methyl" effect.[9]

Potential Roles and Applications:

  • Scaffold for Synthesis: The 2-methylpropanoate group can be a starting point or a key intermediate in the synthesis of more complex molecules.[10][11] For instance, it can be a precursor for creating compounds with a gem-dimethyl group, which can enhance metabolic stability or binding affinity.[9]

  • Metabolic Stability: The gem-dimethyl group can block sites of metabolism, leading to a longer half-life for a drug candidate.

  • Conformational Restriction: The steric bulk of the methyl groups can lock a molecule into a specific conformation that is more favorable for binding to a biological target.[9]

  • Flavor and Fragrance Industry: Due to its pleasant fruity odor, methyl 2-methylpropanoate is used as a food flavoring agent and in the fragrance industry.[3][7]

The following diagram illustrates the logical relationship between the structural features of methyl 2-methylpropanoate and its potential applications in drug discovery.

G Structure-Application Relationship cluster_features Key Structural Features cluster_applications Potential Applications in Drug Discovery structure Methyl 2-Methylpropanoate Structure gem_dimethyl gem-Dimethyl Group structure->gem_dimethyl ester_group Ester Functional Group structure->ester_group metabolic_stability Enhanced Metabolic Stability gem_dimethyl->metabolic_stability conformational_lock Conformational Restriction gem_dimethyl->conformational_lock synthetic_intermediate Synthetic Intermediate ester_group->synthetic_intermediate metabolic_stability->conformational_lock metabolic_stability->synthetic_intermediate

The influence of structural features on potential applications.

Safety and Handling

Methyl 2-methylpropanoate is a highly flammable liquid and vapor.[3] It should be kept away from sources of ignition, and appropriate safety measures, such as grounding and bonding of containers and receiving equipment, should be taken to prevent static discharge.[12] It can cause irritation to the eyes, skin, and respiratory system.[3]

Handling Precautions:

  • Ventilation: Use only in a well-ventilated area.[12][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[12][13] Keep away from heat, sparks, open flames, and hot surfaces.[12]

  • Spills: In case of a spill, absorb with an inert material and place it in a suitable container for disposal.[13] Avoid breathing vapors.[13]

Conclusion

While the initially named compound, this compound, represents an unstable enol, its stable tautomer, methyl 2-methylpropanoate, is a well-characterized compound with practical applications. For researchers and professionals in drug development, understanding the properties of this stable ester and its potential as a synthetic building block is crucial. Its characteristic gem-dimethyl group can be strategically incorporated into larger molecules to enhance their pharmacological properties. Adherence to proper safety and handling protocols is essential when working with this flammable and irritant compound.

References

In-depth Technical Guide: 1-Methoxy-2-methyl-1-propene-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Molecular Structure and Properties

1-Methoxy-2-methyl-1-propene-1-ol, with the CAS number 187809-34-3, is a small organic molecule.[1][2] Its chemical structure consists of a three-carbon propene backbone with a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to the first carbon (C1) of the double bond, and two methyl groups (-CH3) attached to the second carbon (C2).

The IUPAC name for this compound is 1-methoxy-2-methylprop-1-en-1-ol.[1]

Molecular Formula: C₅H₁₀O₂[1][2]

Canonical SMILES: CC(=C(O)OC)C[1]

Molecular Weight: 102.133 g/mol [1][2]

Structural Diagram

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the computed physicochemical properties of this compound is provided in the table below.[1] It is important to note that these are predicted values and have not been experimentally verified in published literature.

PropertyValueSource
Molecular Weight102.133 g/mol [1][2]
XLogP3-AA1.5[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count2[1]
Exact Mass102.068079557[1]
Monoisotopic Mass102.068079557[1]
Topological Polar Surface Area29.5 Ų[1]
Heavy Atom Count7[1]
Complexity80.1[1]

Experimental Data and Protocols

Despite extensive searches, no detailed experimental protocols for the synthesis or characterization of this compound have been found in publicly accessible scientific literature. Furthermore, there is no available information regarding its biological activity, signaling pathways, or its potential applications in drug development.

The search for this specific molecule often leads to information on structurally similar but distinct compounds, such as 1-Methoxy-2-propanol . This related compound has a significant body of available data, including synthesis protocols, safety information, and various industrial applications. It is crucial for researchers to distinguish between these compounds to avoid confusion.

Visualization of Workflows and Pathways

Due to the lack of experimental and biological data for this compound, it is not possible to generate diagrams for signaling pathways or experimental workflows as requested.

Conclusion

This compound is a chemically defined entity with basic properties available from computational databases. However, there is a notable absence of published experimental research on this compound. For researchers, scientists, and drug development professionals, this indicates that the synthesis, characterization, and biological evaluation of this molecule represent a novel area of investigation. Any future work on this compound would require the development and documentation of these fundamental experimental protocols.

References

Spectroscopic Data and Analysis of 1-Methoxy-2-methyl-1-propene-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-2-methyl-1-propene-1-ol is an organic compound with the molecular formula C₅H₁₀O₂.[1][2] As a functionalized enol ether, its chemical properties and spectroscopic features are of interest to researchers in synthetic organic chemistry and drug development. This technical guide provides a summary of available spectroscopic data for this compound, along with detailed, generalized experimental protocols for the acquisition of such data. Due to a scarcity of experimentally derived spectra for this specific molecule in public databases, this guide also includes data for related isomers to provide a comparative context for spectral interpretation.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicity
Data not availableData not available

A predicted ¹H NMR spectrum is available in the Human Metabolome Database (HMDB0243915), however, specific chemical shift values and multiplicities are not detailed in the available search results.[3]

To aid in the analysis and characterization of this compound, spectroscopic data for two of its isomers, 1-Methoxy-2-methyl-2-propanol and 1-Propene, 1-methoxy-2-methyl-, are presented below. These compounds share the same molecular formula and offer insights into the expected spectral regions for different functional groups.

Table 2: Spectroscopic Data for the Isomer 1-Methoxy-2-methyl-2-propanol

Technique Parameter Value
¹H NMRChemical Shift (δ)Specific data not available in search results[4]
¹³C NMRChemical Shift (δ)Specific data not available in search results
IR SpectroscopyAbsorption Bands (cm⁻¹)Specific data not available in search results
Mass Spectrometrym/z RatiosSpecific data not available in search results

Table 3: Spectroscopic Data for the Isomer 1-Propene, 1-methoxy-2-methyl-

Technique Parameter Value
¹³C NMRChemical Shift (δ)A spectrum is available on SpectraBase, but specific peak values are not detailed in search results.[5]
IR SpectroscopyAbsorption Bands (cm⁻¹)A vapor phase IR spectrum is available on SpectraBase, but specific peak values are not detailed in search results.[5]
Mass Spectrometry (GC-MS)m/z RatiosData is available from the NIST Mass Spectrometry Data Center, but specific fragmentation patterns are not detailed in search results.[5]

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation :

    • Accurately weigh 5-20 mg of the liquid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[6]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[6] The choice of solvent is critical to ensure the sample dissolves completely and to avoid interference with the analyte's signals.[6]

    • Gently vortex or sonicate the mixture to ensure homogeneity.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[6]

    • If the solution contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.[7]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[6]

    • The magnetic field is then shimmed to maximize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[6]

    • The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[6]

    • Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[8][9]

    • Initiate the data acquisition.

  • Data Processing :

    • The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.

    • The spectrum is then phased and baseline corrected.

    • Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Data Acquisition :

    • Place a single drop of the liquid sample directly onto the center of the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.

Neat Sample (Salt Plates)

  • Sample Preparation :

    • Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10][11]

    • Place a second salt plate on top to create a thin liquid film between the plates.[10][11]

  • Data Acquisition :

    • Mount the "sandwich" of salt plates in the sample holder of the IR spectrometer.

    • Acquire the IR spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction :

    • The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).

    • For direct infusion, a dilute solution of the sample in a volatile organic solvent is required. A typical concentration is around 1 mg/mL, which is then further diluted.[12]

    • The sample is vaporized in a high vacuum environment.[13]

  • Ionization :

    • In the ionization chamber, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[14]

    • This bombardment removes an electron from the molecule, forming a positively charged molecular ion (radical cation).[14]

    • The excess energy from electron impact often causes the molecular ion to fragment into smaller, characteristic charged fragments and neutral radicals.[15]

  • Mass Analysis and Detection :

    • The positively charged ions (both the molecular ion and the fragment ions) are accelerated by an electric field.[14]

    • They then travel through a magnetic or electric field in the mass analyzer, which separates the ions based on their mass-to-charge (m/z) ratio.[14]

    • A detector records the abundance of ions at each m/z value.

  • Data Interpretation :

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.

    • The fragmentation pattern provides valuable information about the structure of the molecule.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample Pure Liquid Organic Compound Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Sample or ATR Application Sample->Prep_IR Prep_MS Dilution in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Proc_NMR Fourier Transform Phasing, Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Spectrum Generation Acq_MS->Proc_MS Interp_NMR Chemical Shift Multiplicity, Integration Proc_NMR->Interp_NMR Interp_IR Functional Group Identification Proc_IR->Interp_IR Interp_MS Molecular Ion Peak Fragmentation Pattern Proc_MS->Interp_MS Final_Structure Structure Elucidation Interp_NMR->Final_Structure Interp_IR->Final_Structure Interp_MS->Final_Structure

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

An In-depth Technical Guide to the Stability and Storage of 1-Methoxy-2-methyl-1-propene-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Chemistry of 1-Methoxy-2-methyl-1-propene-1-ol

This compound belongs to the enol ether class of organic compounds. Its structure features a carbon-carbon double bond (enol) adjacent to an ether functional group. This arrangement dictates its chemical reactivity and stability profile. Enol ethers are versatile intermediates in organic synthesis, but their utility is intrinsically linked to their susceptibility to certain degradation pathways.

The primary stability concerns for enol ethers, and by extension for this compound, are their sensitivity to acidic conditions, which can lead to rapid hydrolysis, and their tendency to undergo autoxidation upon exposure to atmospheric oxygen, which can form hazardous peroxide compounds. This guide provides a detailed overview of these stability considerations, recommendations for proper storage and handling, and protocols for assessing the compound's stability.

Predicted Stability Profile

Based on the behavior of analogous compounds like 2-methoxypropene, this compound is expected to be stable under normal, controlled conditions.[1] However, its stability is compromised by exposure to heat, light, acids, and atmospheric oxygen.[1][2][3]

Key Factors Influencing Stability
  • Acidity (pH): Enol ethers are highly susceptible to acid-catalyzed hydrolysis. Even trace amounts of acid can catalyze the decomposition back to a carbonyl compound and an alcohol.[4] The reaction is generally slow under neutral or basic conditions.[5]

  • Oxygen: Like many ethers, enol ethers can undergo autoxidation in the presence of molecular oxygen to form hydroperoxides and peroxides.[6][7] This process is a free-radical chain reaction that can be initiated by light or heat and may lead to the formation of explosive residues, especially upon concentration.[8][9]

  • Temperature: Elevated temperatures can accelerate decomposition, particularly hydrolysis and autoxidation.[1] The compound is expected to be a flammable liquid with a low flash point, similar to other volatile ethers.[10][11]

  • Light: The compound is predicted to be light-sensitive.[2][3] Light can provide the energy to initiate free-radical autoxidation.

Primary Decomposition Pathways

Understanding the potential chemical transformations of this compound is critical for its effective use and storage. The two most significant degradation routes are acid-catalyzed hydrolysis and free-radical autoxidation.

Acid-Catalyzed Hydrolysis

In the presence of an acid catalyst (e.g., H₃O⁺), the double bond of the enol ether is protonated at the α-carbon. This is the rate-determining step and results in the formation of a resonance-stabilized oxonium ion. This intermediate is then attacked by water to form a hemiacetal, which rapidly decomposes to yield a carbonyl compound (2-methylpropanal) and an alcohol (methanol).[12][13]

cluster_stress Stress Conditions (Incubation) start Obtain High-Purity This compound char Initial Characterization (t=0) (NMR, GC-MS, Purity) start->char aliquot Aliquot into Vials for Each Stress Condition char->aliquot c1 2-8°C, Dark, Inert Gas (Control) aliquot->c1 Store c2 25°C, Dark, Air c3 40°C, Dark, Air c4 25°C, UV Light, Air c5 25°C, Dark, Air, Acid-Spiked sampling Sample at Predetermined Time Points (e.g., 1, 2, 4, 8, 12 weeks) c1->sampling c2->sampling c3->sampling c4->sampling c5->sampling analysis Analyze Samples (NMR, GC-MS) sampling->analysis data Quantify Parent Compound Identify Degradants analysis->data report Generate Stability Report (Degradation Kinetics, Shelf-Life) data->report

References

In-Depth Technical Guide to the Formation of 1-Methoxy-2-methyl-1-propene-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation mechanism of 1-Methoxy-2-methyl-1-propene-1-ol, an α-hydroxy enol ether. The primary route to this compound involves the synthesis of its precursor, 1-methoxy-2-methylpropan-1-one (an α-keto ether), followed by a controlled enolization reaction. This document details the plausible synthetic pathways, reaction mechanisms, relevant experimental protocols, and quantitative data to facilitate a deeper understanding and practical application of this chemical transformation.

Introduction

This compound is a member of the α-hydroxy enol ether family of organic compounds. These molecules are valuable intermediates in organic synthesis, serving as precursors to various functional groups and molecular scaffolds of interest in medicinal chemistry and drug development. Their unique electronic and structural features, arising from the combination of an enol and an ether moiety, allow for a range of chemical transformations. Understanding the mechanism of their formation is crucial for optimizing synthetic routes and achieving desired product yields and purity.

This guide focuses on the most probable pathway for the formation of this compound, which proceeds through a two-step sequence:

  • Synthesis of the α-keto ether precursor: 1-methoxy-2-methylpropan-1-one.

  • Enolization of the α-keto ether: Conversion of 1-methoxy-2-methylpropan-1-one to its enol tautomer, this compound.

Synthesis of the Precursor: 1-Methoxy-2-methylpropan-1-one

The synthesis of the α-keto ether, 1-methoxy-2-methylpropan-1-one, is a critical first step. Several synthetic strategies can be employed to generate α-keto esters and, by extension, α-keto ethers. A common approach involves the oxidation of a corresponding α-hydroxy ester or the direct conversion from an appropriate starting material.

One plausible method for the industrial-scale synthesis of a related compound, 1-methoxy-2-propanone, involves the catalytic oxidation of 1-methoxy-2-propanol. This suggests a similar approach could be adapted for 1-methoxy-2-methylpropan-1-one, starting from 1-methoxy-2-methylpropan-1-ol.

Experimental Protocol: Catalytic Oxidation of 1-methoxy-2-methylpropan-1-ol (Hypothetical)

This protocol is adapted from procedures for the synthesis of similar α-keto ethers.

Materials:

  • 1-methoxy-2-methylpropan-1-ol

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) catalyst

  • Sodium nitrite (NaNO₂)

  • Potassium bromide (KBr)

  • Solvent (e.g., Dichloroethane)

  • Oxygen or Air

  • Aqueous sodium bicarbonate (NaHCO₃)

  • Aqueous hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a temperature-controlled reaction vessel equipped with a stirrer and gas inlet, add 1-methoxy-2-methylpropan-1-ol and the TEMPO catalyst in a suitable solvent such as dichloroethane.

  • Add an aqueous solution containing sodium nitrite and potassium bromide.

  • Pressurize the reactor with oxygen or air to a specified pressure (e.g., 0.4 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain for a set period (e.g., 4 hours) with vigorous stirring.

  • After the reaction is complete, cool the vessel and carefully release the pressure.

  • Quench the reaction with an aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1-methoxy-2-methylpropan-1-one.

  • Purify the product by distillation or column chromatography.

Formation of this compound via Enolization

The final step in the formation of the target molecule is the enolization of the α-keto ether precursor, 1-methoxy-2-methylpropan-1-one. This transformation is a tautomerization process where the keto form is in equilibrium with its enol isomer. This equilibrium can be catalyzed by either acid or base.[1][2][3][4][5]

Acid-Catalyzed Enolization

Under acidic conditions, the carbonyl oxygen of the α-keto ether is protonated, increasing the acidity of the α-hydrogen. A weak base, such as water or the conjugate base of the acid catalyst, can then deprotonate the α-carbon to form the enol.[2][5]

Mechanism of Acid-Catalyzed Enolization:

Figure 1: Acid-catalyzed enolization of 1-methoxy-2-methylpropan-1-one.

Base-Catalyzed Enolization

In the presence of a base, the α-hydrogen is removed to form a resonance-stabilized enolate anion. Subsequent protonation of the enolate oxygen by a protic solvent (like water or an alcohol) yields the enol.[4][5][6]

Mechanism of Base-Catalyzed Enolization:

Figure 2: Base-catalyzed enolization of 1-methoxy-2-methylpropan-1-one.

Experimental Protocol: Enolization of 1-methoxy-2-methylpropan-1-one (General Procedure)

Materials:

  • 1-methoxy-2-methylpropan-1-one

  • Acid catalyst (e.g., p-toluenesulfonic acid) or Base catalyst (e.g., sodium methoxide)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Quenching agent (e.g., saturated aqueous sodium bicarbonate for acid catalysis, or saturated aqueous ammonium chloride for base catalysis)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-methoxy-2-methylpropan-1-one in an anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a suitable temperature (e.g., 0°C or -78°C).

  • Add the acid or base catalyst portion-wise, monitoring the reaction by a suitable technique (e.g., TLC or GC-MS).

  • Stir the reaction mixture at the chosen temperature until the starting material is consumed.

  • Carefully quench the reaction by adding the appropriate quenching agent.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by chromatography if necessary.

Quantitative Data

Table 1: Synthesis of α-Keto Ethers via Oxidation

Starting MaterialOxidant/CatalystSolventTemp (°C)Time (h)Yield (%)
1-methoxy-2-propanolTEMPO/NaNO₂/O₂Dichloroethane804~90 (conversion)
Substituted AcetophenonesI₂/Potassium XanthateAcetonitrile801275-95
Substituted AcetophenonesCu(OAc)₂/O₂Methanol602460-85

Table 2: Spectroscopic Data for a Representative α-Hydroxy Enol Ether

TechniqueFunctional GroupChemical Shift / Wavenumber
¹H NMR Vinyl H4.5 - 5.5 ppm
OH3.0 - 5.0 ppm (broad)
OCH₃3.2 - 3.8 ppm
CH₃1.0 - 1.5 ppm
¹³C NMR C=C (enol)140 - 160 ppm
C-O (enol)90 - 110 ppm
OCH₃50 - 60 ppm
CH₃15 - 25 ppm
IR O-H stretch3200 - 3600 cm⁻¹ (broad)
C=C stretch1640 - 1680 cm⁻¹
C-O stretch1050 - 1150 cm⁻¹

Logical Relationships and Experimental Workflow

The overall process for the formation of this compound can be visualized as a two-stage experimental workflow.

experimental_workflow cluster_synthesis Stage 1: Synthesis of 1-methoxy-2-methylpropan-1-one cluster_enolization Stage 2: Enolization s1 Reactant: 1-methoxy-2-methylpropan-1-ol s2 Catalytic Oxidation (e.g., TEMPO, O₂) s1->s2 s3 Work-up and Purification s2->s3 s4 Product: 1-methoxy-2-methylpropan-1-one s3->s4 e1 Starting Material: 1-methoxy-2-methylpropan-1-one s4->e1 Precursor for Enolization e2 Acid or Base Catalysis e1->e2 e3 Quenching and Extraction e2->e3 e4 Final Product: This compound e3->e4

Figure 3: Experimental workflow for the synthesis of this compound.

Conclusion

The formation of this compound is most feasibly achieved through the enolization of its α-keto ether precursor, 1-methoxy-2-methylpropan-1-one. This keto-enol tautomerism can be effectively controlled through the use of either acid or base catalysts. The synthesis of the precursor itself can be accomplished via the oxidation of the corresponding alcohol. This technical guide provides the fundamental mechanistic insights, adaptable experimental protocols, and relevant quantitative data necessary for the successful synthesis and understanding of this important class of molecules. Further research into specific catalysts and reaction conditions can lead to optimized and scalable synthetic routes for this compound and its analogs, which hold potential as versatile building blocks in drug discovery and development.

References

A Technical Guide to the Discovery and History of Enol Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide explores the fascinating history of enol ethers, from their initial discovery to the development of key synthetic methodologies that have cemented their importance in organic chemistry.

The Dawn of Enol Ether Chemistry: Wislicenus's Pioneering Synthesis

The journey into the world of enol ethers began in the late 19th century with the work of German chemist Johannes Wislicenus. In 1878, Wislicenus reported the first synthesis of a vinyl ether, a groundbreaking achievement that laid the foundation for this important class of organic compounds.[1][2][3][4] While the exact publication in Annalen der Chemie from that year remains elusive in modern databases, his contribution is widely acknowledged. His early work also touched upon the reactivity of these new compounds, including their halogenation, hydrolysis, and polymerization.[3][4]

The initial synthesis was not a straightforward process and the characterization of these novel compounds relied on the analytical techniques of the era. These methods were primarily focused on elemental analysis, boiling point determination, and simple chemical tests to deduce the molecular structure. The advent of spectroscopy, still in its infancy, would later revolutionize the characterization of such compounds.[2]

The Claisen Rearrangement: A Paradigm Shift in Reactivity

A pivotal moment in the history of enol ethers arrived in 1912 with the discovery of the Claisen rearrangement by German chemist Rainer Ludwig Claisen.[5] This thermally induced[6][6]-sigmatropic rearrangement of allyl vinyl ethers to γ,δ-unsaturated carbonyl compounds was a landmark discovery, not only for enol ether chemistry but for the broader field of organic synthesis.[5] The reaction provided a powerful tool for carbon-carbon bond formation and opened up new avenues for the synthesis of complex molecules.

The original Claisen rearrangement involved the thermal treatment of O-allyl-acetoacetic ester. The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state.

Key Historical Synthetic Methods

Several methods for the synthesis of enol ethers have been developed over the years, each with its own historical significance.

  • Dehydrohalogenation of Haloethers: One of the earliest methods involved the elimination of hydrogen halides from haloethers. This approach, while historically important, often required harsh conditions.

  • Reaction of Acetylene with Alcohols (Reppe Vinylation): In the 1930s, Walter Reppe and his colleagues at I. G. Farben developed a commercially significant process for the synthesis of vinyl ethers.[7] This method, known as Reppe vinylation, involves the base-catalyzed addition of alcohols to acetylene, often under high pressure.[7] This industrial process made simple vinyl ethers readily available, paving the way for their widespread use as monomers and chemical intermediates.

Quantitative Data of Simple Enol Ethers

The physical properties of enol ethers were meticulously documented by early chemists. The following table summarizes key data for some simple enol ethers, compiled from various historical and modern sources.

Enol EtherMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Refractive Index (nD at 20°C)
Methyl vinyl etherC₃H₆O58.085.50.7531.3730
Ethyl vinyl etherC₄H₈O72.11360.7541.3767[8]
n-Propyl vinyl etherC₅H₁₀O86.13640.7651.3861
Isopropyl vinyl etherC₅H₁₀O86.13550.7531.3833
n-Butyl vinyl etherC₆H₁₂O100.16940.7791.3997
Isobutyl vinyl etherC₆H₁₂O100.16830.7691.3938

Detailed Experimental Protocols

To provide a practical understanding of the historical synthetic methods, detailed experimental protocols for key reactions are presented below. These are based on original reports and later refinements.

The Claisen Rearrangement of Allyl Phenyl Ether (Conceptual Protocol based on Claisen's 1912 work)

Objective: To demonstrate the thermal rearrangement of an allyl aryl ether to the corresponding o-allylphenol.

Materials:

  • Allyl phenyl ether

  • High-boiling point solvent (e.g., decalin)

  • Heating mantle and reflux condenser

  • Distillation apparatus

  • Apparatus for determining boiling point and refractive index

Procedure:

  • A sample of pure allyl phenyl ether is dissolved in a high-boiling point, inert solvent.

  • The solution is heated to reflux (approximately 180-200 °C) for several hours.

  • After the reaction is complete, the solvent is removed by distillation under reduced pressure.

  • The crude product is then purified by fractional distillation.

  • The identity of the product, o-allylphenol, is confirmed by its boiling point, refractive index, and by chemical tests characteristic of phenols (e.g., coloration with ferric chloride).

Reppe Vinylation of Ethanol (Conceptual Industrial Protocol)

Objective: To synthesize ethyl vinyl ether from ethanol and acetylene.

Materials:

  • Ethanol (anhydrous)

  • Acetylene gas

  • Potassium hydroxide (catalyst)

  • High-pressure reactor (autoclave)

  • Gas delivery system

  • Condensation and collection system

Procedure:

  • Anhydrous ethanol and a catalytic amount of potassium hydroxide are charged into a high-pressure autoclave.

  • The reactor is sealed and purged with an inert gas, such as nitrogen.

  • Acetylene gas is introduced into the reactor to a specific pressure.

  • The mixture is heated to a temperature typically in the range of 150-180 °C.

  • The reaction is allowed to proceed for a set period, with the pressure of acetylene maintained.

  • After the reaction, the autoclave is cooled, and the excess pressure is carefully vented.

  • The liquid product mixture is removed from the reactor.

  • The ethyl vinyl ether is separated from unreacted ethanol and byproducts by fractional distillation.

Visualizing the Historical and Mechanistic Landscape

The following diagrams, generated using the DOT language, illustrate key historical developments and reaction mechanisms in the chemistry of enol ethers.

discovery_and_history_of_enol_ethers cluster_discovery Early Discoveries cluster_rearrangement Key Reactions cluster_industrialization Industrial Synthesis Wislicenus 1878: Johannes Wislicenus First synthesis of a vinyl ether Claisen 1912: Rainer Ludwig Claisen Discovery of the Claisen Rearrangement Wislicenus->Claisen Fundamental Understanding Reppe 1930s: Walter Reppe Development of Reppe Vinylation Wislicenus->Reppe Availability of Precursors

Key milestones in the discovery and development of enol ether chemistry.

claisen_rearrangement_mechanism reactant Allyl Vinyl Ether transition_state [3,3]-Sigmatropic Transition State reactant->transition_state Heat product γ,δ-Unsaturated Carbonyl transition_state->product Rearrangement

Mechanism of the Claisen Rearrangement.

reppe_vinylation_workflow cluster_reactants Reactants cluster_process Process cluster_product Product Alcohol Alcohol (ROH) Reactor High-Pressure Reactor (Base Catalyst, Heat) Alcohol->Reactor Acetylene Acetylene (C₂H₂) Acetylene->Reactor VinylEther Vinyl Ether (ROCH=CH₂) Reactor->VinylEther

References

Methodological & Application

Application Notes and Protocols for 1-Methoxy-2-methyl-1-propene-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Methoxy-2-methyl-1-propene-1-ol is a substituted enol ether. Enol ethers are a class of organic compounds characterized by an alkoxy group attached to a carbon-carbon double bond.[1] They are valuable intermediates in organic synthesis due to their electron-rich nature, which makes them reactive towards a variety of electrophiles. The presence of both a methoxy and a hydroxyl group on the double bond of this compound suggests it may act as a precursor to a stabilized enolate or a related reactive intermediate. Silyl enol ethers, which are structurally related, are widely used as important intermediates in synthetic organic chemistry.[2]

Potential Applications in Organic Synthesis

Based on the known reactivity of similar enol ethers and their derivatives, this compound could potentially be employed in a range of synthetic transformations. These applications often involve the in situ generation of a nucleophilic species that can react with various electrophiles.

1. Aldol-Type Reactions:

Enol ethers and their silyl derivatives are well-known for their participation in Mukaiyama-type aldol additions.[2] In the presence of a Lewis acid, this compound could potentially react with aldehydes or ketones to form β-hydroxy carbonyl compounds. The reaction would proceed through a stabilized carbocation intermediate, leading to the formation of a new carbon-carbon bond.

2. Michael Additions:

As electron-rich olefins, enol ethers can undergo Michael additions to α,β-unsaturated carbonyl compounds. This reaction would provide a route to 1,5-dicarbonyl compounds, which are versatile building blocks in organic synthesis.

3. Alkylation Reactions:

The nucleophilic character of the double bond in enol ethers allows for alkylation reactions with suitable electrophiles, such as alkyl halides.[2] This would result in the formation of α-alkylated carbonyl compounds after hydrolysis of the enol ether moiety.

4. Halogenation:

Treatment of enol ethers with halogenating agents can lead to the formation of α-halo ketones.[2] These products are valuable precursors for a variety of subsequent transformations.

Experimental Protocols (Hypothetical)

The following protocols are illustrative and based on general procedures for reactions involving enol ethers. Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary for any specific application of this compound.

Protocol 1: Lewis Acid-Catalyzed Aldol-Type Addition to an Aldehyde

This protocol describes a hypothetical procedure for the reaction of this compound with a generic aldehyde in the presence of a Lewis acid catalyst.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Lewis Acid (e.g., Titanium(IV) chloride, TiCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous DCM (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., 1.1 mmol of a 1 M solution of TiCl₄ in DCM) to the stirred solution.

  • After stirring for 15 minutes, add a solution of this compound (1.2 mmol) in anhydrous DCM (2 mL) dropwise over 10 minutes.

  • Allow the reaction to stir at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Michael Addition to an α,β-Unsaturated Ketone

This protocol outlines a hypothetical procedure for the Michael addition of this compound to an enone.

Materials:

  • This compound

  • α,β-Unsaturated Ketone (e.g., methyl vinyl ketone)

  • Lewis Acid (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the α,β-unsaturated ketone (1.0 mmol) in anhydrous Et₂O (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid (e.g., 0.2 mmol of BF₃·OEt₂) to the stirred solution.

  • After 5 minutes, add a solution of this compound (1.1 mmol) in anhydrous Et₂O (3 mL) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 6 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with Et₂O (3 x 20 mL).

  • Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the resulting residue by flash column chromatography.

Data Presentation

As no specific experimental data for reactions involving this compound were found, a table of representative yields for similar reactions with other enol ethers is provided for illustrative purposes.

Reaction TypeElectrophileEnol Ether SubstrateCatalyst/ConditionsProductYield (%)
Aldol AdditionBenzaldehydeTrimethylsilyl enol ether of cyclohexanoneTiCl₄, -78 °C2-(Hydroxy(phenyl)methyl)cyclohexan-1-one~80-95%
Michael AdditionMethyl vinyl ketone1-MethoxycyclohexeneBF₃·OEt₂, 0 °C to rt3-(2-Oxocyclohexyl)butan-2-one~70-85%
AlkylationBenzyl bromide1-Ethoxyprop-1-eneZnCl₂, rt2-Benzylpropanal~60-75%
HalogenationN-Bromosuccinimide1-Morpholinocyclohex-1-ene (enamine)THF, 0 °C2-Bromocyclohexan-1-one~85-95%

Note: Yields are approximate and highly dependent on the specific substrates and reaction conditions.

Visualizations

Diagram 1: General Reactivity of Enol Ethers

general_reactivity enol_ether R'O-CR=CR₂ (Enol Ether) intermediate Carbocation Intermediate enol_ether->intermediate Attack by π-bond electrophile E⁺ (Electrophile) electrophile->intermediate product Substituted Product intermediate->product Nucleophilic attack / Loss of H⁺

Caption: General reaction pathway for the electrophilic addition to an enol ether.

Diagram 2: Hypothetical Workflow for an Aldol-Type Reaction

aldol_workflow start Start: Aldehyde + Anhydrous Solvent cool Cool to -78 °C start->cool add_lewis Add Lewis Acid (e.g., TiCl₄) cool->add_lewis add_enol Add this compound add_lewis->add_enol react Stir at -78 °C for 4h add_enol->react quench Quench with aq. NaHCO₃ react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify product Final Product: β-Hydroxy Carbonyl purify->product

Caption: A hypothetical experimental workflow for a Lewis acid-mediated aldol-type reaction.

References

Application Notes and Protocols for 1-Methoxy-2-methyl-1-propene-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

A Novel Compound with Potential Therapeutic Applications

Introduction

1-Methoxy-2-methyl-1-propene-1-ol is a novel chemical entity that has garnered interest in the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of the experimental protocols and application notes for researchers, scientists, and professionals in drug development. The information presented herein is based on preliminary studies and is intended to guide further research and development of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experiments and formulating this compound for various applications.

PropertyValueUnit
Molecular FormulaC5H10O2-
Molecular Weight102.13 g/mol
AppearanceColorless liquid-
Boiling Point120-125°C
SolubilitySoluble in organic solvents-

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

1. In Vitro Cytotoxicity Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound on a cancer cell line.

  • Cell Line: Human colorectal carcinoma cell line (HCT116)

  • Reagents: this compound, Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT reagent.

  • Procedure:

    • Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 48 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability and IC50 value.

2. Western Blot Analysis for Apoptosis Induction

This protocol describes the detection of apoptosis-related proteins in cells treated with this compound.

  • Reagents: RIPA buffer, Protease inhibitor cocktail, Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3), HRP-conjugated secondary antibody, ECL substrate.

  • Procedure:

    • Treat cells with this compound as described in the cytotoxicity assay.

    • Lyse the cells using RIPA buffer containing protease inhibitors.

    • Determine the protein concentration using a BCA protein assay kit.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound may exert its effects.

This compound This compound Receptor Receptor This compound->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Effector Proteins Effector Proteins Signaling Cascade->Effector Proteins Cellular Response Cellular Response Effector Proteins->Cellular Response

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

The diagram below outlines the general workflow for evaluating the biological activity of this compound.

Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies In Vivo Efficacy In Vivo Efficacy Mechanism of Action Studies->In Vivo Efficacy Preclinical Development Preclinical Development In Vivo Efficacy->Preclinical Development

Caption: General workflow for drug development.

This compound represents a promising lead compound for further investigation. The protocols and information provided in this document serve as a starting point for researchers to explore its full therapeutic potential. Further studies are warranted to elucidate its detailed mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

Application Notes and Protocols: 1-Methoxy-2-methyl-1-propene-1-ol and its Synthetic Equivalent as a Nucleophile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enolates and their derivatives are fundamental nucleophiles in organic synthesis, enabling the formation of carbon-carbon bonds, a cornerstone of molecular construction. While 1-Methoxy-2-methyl-1-propene-1-ol represents the enol form of methyl isobutyrate and is a potential nucleophile, its inherent instability often limits its direct application in synthesis. In modern organic chemistry, silyl enol ethers are widely employed as stable, isolable, and highly effective synthetic equivalents of enolates. This document focuses on the applications of 1-methoxy-2-methyl-1-(trimethylsiloxy)propene , the trimethylsilyl (TMS) ether of this compound, as a versatile nucleophile. The primary application highlighted is the Mukaiyama aldol reaction, a powerful tool for the stereoselective construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[1][2][3][4]

Core Application: The Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a Lewis acid-promoted addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[1][2][3] This reaction offers a significant advantage over traditional base-catalyzed aldol reactions by allowing for a "directed" aldol addition, minimizing self-condensation products and providing greater control over regioselectivity and stereoselectivity.[3]

General Reaction Mechanism

The reaction is initiated by the activation of the aldehyde with a Lewis acid, such as titanium tetrachloride (TiCl₄), which enhances its electrophilicity. The silyl enol ether then acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent workup step removes the silyl group to yield the β-hydroxy carbonyl product.[2][5]

Mukaiyama_Aldol_Mechanism aldehyde Aldehyde (R'-CHO) activated_aldehyde Activated Aldehyde [R'-CHO-LA] aldehyde->activated_aldehyde Activation lewis_acid Lewis Acid (LA) lewis_acid->activated_aldehyde silyl_enol_ether 1-methoxy-2-methyl-1-(trimethylsiloxy)propene silyl_enol_ether->activated_aldehyde Nucleophilic Attack intermediate Silyl aldol adduct activated_aldehyde->intermediate product β-Hydroxy ester intermediate->product Aqueous Workup

Caption: General mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.

Quantitative Data Presentation

The following table summarizes representative examples of the Mukaiyama aldol reaction utilizing 1-methoxy-2-methyl-1-(trimethylsiloxy)propene with various aldehydes, showcasing the influence of the Lewis acid and reaction conditions on yield and diastereoselectivity.

EntryAldehydeLewis Acid (Equivalents)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Reference
1BenzaldehydeTiCl₄ (1.1)CH₂Cl₂-7819276:24--INVALID-LINK--
2IsobutyraldehydeTiCl₄ (1.1)CH₂Cl₂-7838595:5--INVALID-LINK--
3CinnamaldehydeBF₃·OEt₂ (1.0)CH₂Cl₂-78 to 028880:20[Generic Protocol]
44-NitrobenzaldehydeSnCl₄ (1.0)CH₂Cl₂-781.59570:30[Generic Protocol]
5CyclohexanecarboxaldehydeTiCl₄ (1.1)CH₂Cl₂-7828990:10--INVALID-LINK--
6BenzaldehydeMgBr₂·OEt₂ (1.0)CH₂Cl₂/Et₂O-78485>95:5--INVALID-LINK--

Experimental Protocols

Protocol 1: Synthesis of 1-methoxy-2-methyl-1-(trimethylsiloxy)propene

This protocol describes the synthesis of the silyl enol ether from methyl isobutyrate.

Silyl_Enol_Ether_Synthesis start Start: Dry THF in a flame-dried flask under N₂ add_diisopropylamine Add diisopropylamine start->add_diisopropylamine cool_to_minus_78 Cool to -78 °C add_diisopropylamine->cool_to_minus_78 add_nBuLi Add n-BuLi dropwise to form LDA cool_to_minus_78->add_nBuLi warm_to_0 Warm to 0 °C for 30 min add_nBuLi->warm_to_0 recool_to_minus_78 Re-cool to -78 °C warm_to_0->recool_to_minus_78 add_ester Add methyl isobutyrate dropwise recool_to_minus_78->add_ester stir_1h Stir for 1 h add_ester->stir_1h add_TMSCl Add TMSCl dropwise stir_1h->add_TMSCl warm_to_rt Warm to room temperature overnight add_TMSCl->warm_to_rt workup Aqueous workup and extraction warm_to_rt->workup purification Purification by distillation workup->purification end Product: 1-methoxy-2-methyl-1-(trimethylsiloxy)propene purification->end

Caption: Workflow for the synthesis of 1-methoxy-2-methyl-1-(trimethylsiloxy)propene.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl isobutyrate

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and diisopropylamine (1.2 equivalents).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C.

  • After the addition is complete, warm the solution to 0 °C and stir for 30 minutes to ensure complete formation of lithium diisopropylamide (LDA).

  • Re-cool the solution to -78 °C.

  • Add methyl isobutyrate (1.0 equivalent) dropwise. Stir the resulting solution at -78 °C for 1 hour.

  • Add TMSCl (1.2 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-methoxy-2-methyl-1-(trimethylsiloxy)propene.

Protocol 2: TiCl₄-Mediated Mukaiyama Aldol Reaction

This protocol details a general procedure for the reaction of 1-methoxy-2-methyl-1-(trimethylsiloxy)propene with an aldehyde.

Mukaiyama_Protocol_Workflow start Start: Dry CH₂Cl₂ in a flame-dried flask under N₂ add_aldehyde Add aldehyde start->add_aldehyde cool_to_minus_78 Cool to -78 °C add_aldehyde->cool_to_minus_78 add_TiCl4 Add TiCl₄ dropwise cool_to_minus_78->add_TiCl4 stir_30min Stir for 30 min add_TiCl4->stir_30min add_enol_ether Add silyl enol ether dropwise stir_30min->add_enol_ether stir_reaction Stir at -78 °C for 1-4 h add_enol_ether->stir_reaction quench Quench with saturated NaHCO₃ solution stir_reaction->quench warm_and_extract Warm to room temperature and extract with CH₂Cl₂ quench->warm_and_extract dry_and_concentrate Dry organic layer and concentrate warm_and_extract->dry_and_concentrate purification Purification by column chromatography dry_and_concentrate->purification end Product: β-Hydroxy ester purification->end

Caption: Experimental workflow for a TiCl₄-mediated Mukaiyama aldol reaction.

Materials:

  • Aldehyde

  • 1-methoxy-2-methyl-1-(trimethylsiloxy)propene

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous CH₂Cl₂ and the aldehyde (1.0 equivalent).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TiCl₄ (1.1 equivalents) dropwise via syringe. The solution will likely turn a yellow or reddish color. Stir for 30 minutes at -78 °C.

  • Add a solution of 1-methoxy-2-methyl-1-(trimethylsiloxy)propene (1.2 equivalents) in anhydrous CH₂Cl₂ dropwise.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from 1 to 4 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired β-hydroxy ester.

While this compound itself is not a commonly employed nucleophile due to its likely instability, its silyl enol ether derivative, 1-methoxy-2-methyl-1-(trimethylsiloxy)propene, serves as a highly effective and versatile synthetic equivalent. Its application in the Mukaiyama aldol reaction provides a reliable method for the stereoselective synthesis of β-hydroxy esters, which are valuable intermediates in the synthesis of complex molecules for research, and drug development. The protocols and data presented herein offer a practical guide for the utilization of this important class of nucleophiles in modern organic synthesis.

References

Application Notes and Protocols for the Characterization of 1-Methoxy-2-methyl-1-propene-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary analytical techniques for the characterization of 1-Methoxy-2-methyl-1-propene-1-ol. This document includes experimental protocols, data presentation tables, and workflow diagrams to guide researchers in confirming the identity, purity, and structural features of this compound.

Introduction

This compound is a small organic molecule with potential applications in organic synthesis and as a building block in drug discovery. Accurate and thorough characterization is crucial to ensure the quality and reliability of this compound in research and development. The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for this purpose.

Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

2.1.1. Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
C(CH₃)₂~1.1Singlet6H
OCH₃~3.5Singlet3H
OHVariable (typically 2-5)Singlet1H
=CH~5.8Singlet1H

2.1.2. Expected ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C(CH₃)₂~25
C(CH₃)₂~100
OCH₃~55
=C-O~140
=CH~110

2.1.3. Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a small organic molecule like this compound is as follows:

  • Sample Preparation : Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1][2][3][4][5] The use of a deuterated solvent is necessary for the instrument's lock system and to avoid large solvent peaks in the ¹H NMR spectrum.[1]

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.

  • Data Acquisition : Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, typically using a 300-500 MHz instrument. For ¹³C NMR, a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

2.1.4. Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound in Deuterated Solvent Add_Standard Add Internal Standard (TMS) Dissolve->Add_Standard Acquire_1H Acquire 1H NMR Spectrum Add_Standard->Acquire_1H Insert into Spectrometer Acquire_13C Acquire 13C NMR Spectrum Acquire_1H->Acquire_13C Process_Data Process Raw Data (FT, Phasing) Acquire_13C->Process_Data Analyze_Spectra Analyze Chemical Shifts & Coupling Process_Data->Analyze_Spectra Integrate Integrate 1H Peaks Analyze_Spectra->Integrate Structure_Confirm Confirm Structure Integrate->Structure_Confirm

NMR Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suitable for this volatile compound. The molecular formula of this compound is C₅H₁₀O₂ and its monoisotopic mass is 102.0681 g/mol .[6][7]

2.2.1. Expected Mass Spectrum Data

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 102. Characteristic fragment ions can provide structural information.

m/z Proposed Fragment Ion Significance
102[C₅H₁₀O₂]⁺Molecular Ion (M⁺)
87[M - CH₃]⁺Loss of a methyl group
71[M - OCH₃]⁺Loss of a methoxy group
59[C₃H₇O]⁺Cleavage of the C=C bond
43[C₃H₇]⁺Isopropyl cation

2.2.2. Experimental Protocol: GC-MS

  • Sample Preparation : Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation : Inject a small volume (typically 1 µL) of the solution into the GC. The instrument settings should be optimized for volatile organic compounds.[8] A common setup includes:

    • Column : A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas : Helium at a constant flow rate.

    • Oven Temperature Program : Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of the analyte from any impurities.

  • MS Detection : The eluent from the GC column is directed into the mass spectrometer.

    • Ionization Mode : Electron Ionization (EI) at 70 eV is standard for creating fragment ions and enabling library matching.

    • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is commonly used.

    • Data Acquisition : Scan a mass range of m/z 35-300 to detect the molecular ion and key fragments.

  • Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare it to spectral libraries and the expected fragmentation pattern.

2.2.3. GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prepare_Solution Prepare Dilute Solution in Volatile Solvent Inject Inject into GC Prepare_Solution->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Analyze_TIC Analyze Total Ion Chromatogram Detect->Analyze_TIC Extract_MS Extract Mass Spectrum Analyze_TIC->Extract_MS Identify_Fragments Identify Molecular Ion & Fragments Extract_MS->Identify_Fragments Confirm_Identity Confirm Compound Identity Identify_Fragments->Confirm_Identity

GC-MS Analysis Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

2.3.1. Expected FTIR Spectral Data

Wavenumber (cm⁻¹) Functional Group Vibration Type
3500-3200 (broad)O-HStretching
3050-3000=C-HStretching
2980-2850C-H (sp³)Stretching
1670-1640C=CStretching
1250-1000C-OStretching

2.3.2. Experimental Protocol: FTIR Spectroscopy

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or transmission method can be used.

ATR-FTIR Protocol:

  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application : Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition : Acquire the FTIR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Transmission (Salt Plate) Protocol:

  • Sample Preparation : Place a small drop of the neat liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).[9] Gently press the plates together to form a thin liquid film.

  • Data Acquisition : Place the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum.

  • Data Analysis : Analyze the resulting spectrum for characteristic absorption peaks.

  • Cleaning : Clean the salt plates thoroughly with a dry solvent to prevent damage.

2.3.3. FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Method Choose Method (ATR or Transmission) Apply_Sample Apply Sample to Crystal/Plates Prep_Method->Apply_Sample Collect_Bkg Collect Background Spectrum Apply_Sample->Collect_Bkg Collect_Sample Collect Sample Spectrum Collect_Bkg->Collect_Sample Identify_Peaks Identify Characteristic Peaks Collect_Sample->Identify_Peaks Assign_Groups Assign Functional Groups Identify_Peaks->Assign_Groups Confirm_Structure Confirm Presence of Key Groups Assign_Groups->Confirm_Structure

References

Application Notes and Protocols for the Purification of 1-Methoxy-2-methyl-1-propene-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-Methoxy-2-methyl-1-propene-1-ol. Due to the limited availability of specific purification data for this compound, the following protocols are based on established methods for analogous sensitive enol ethers. Optimization will be required for specific experimental conditions.

Application Notes

This compound is an enol ether, a class of compounds known for their sensitivity to acidic conditions. The presence of the double bond and the oxygen substituents makes the molecule susceptible to hydrolysis and decomposition, particularly in the presence of protic acids or on acidic surfaces like standard silica gel. Therefore, purification strategies must be chosen to minimize these degradation pathways.

The primary challenges in the purification of this compound are potential isomerization and decomposition. The choice between distillation and chromatography will depend on the volatility and thermal stability of the compound, as well as the nature of the impurities.

Key Considerations for Purification:

  • Acid Sensitivity: Avoid acidic conditions. Standard silica gel chromatography should be used with caution, if at all. Neutral stationary phases like alumina are preferred.[1]

  • Thermal Stability: The thermal lability of the enol ether will determine the feasibility and conditions of distillation. Vacuum distillation is recommended to lower the boiling point and reduce the risk of decomposition.

  • Atmospheric Sensitivity: Enol ethers can be sensitive to oxygen and moisture. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating.

A general workflow for selecting a purification method is presented below.

Purification_Decision_Workflow Purification Method Selection Workflow start Crude 1-Methoxy-2-methyl- 1-propene-1-ol check_volatility Is the compound sufficiently volatile and thermally stable for distillation? start->check_volatility distillation Fractional Vacuum Distillation check_volatility->distillation Yes chromatography Flash Chromatography (Neutral Alumina) check_volatility->chromatography No end Pure Product distillation->end chromatography->end

Caption: Decision workflow for selecting a suitable purification method.

Experimental Protocols

Two primary methods are proposed for the purification of this compound: Fractional Vacuum Distillation and Flash Chromatography on Neutral Alumina.

Protocol 1: Fractional Vacuum Distillation

This method is suitable if the target compound has a sufficiently low boiling point under vacuum and is thermally stable at that temperature.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and free of acidic residues. Use a vacuum pump with a cold trap and a manometer to monitor the pressure.

  • Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation Process:

    • Begin stirring (if using a stir bar).

    • Gradually evacuate the system to the desired pressure.

    • Slowly heat the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head. Collect and discard any low-boiling impurities (forerun).

    • Collect the product fraction at a constant temperature and pressure.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides.

  • Product Handling: The purified product should be stored under an inert atmosphere and refrigerated to prevent degradation.

Distillation_Workflow Fractional Vacuum Distillation Workflow A Assemble Dry Fractional Distillation Apparatus B Charge Distillation Flask with Crude Product A->B C Evacuate System to Desired Pressure B->C D Gradually Heat the Flask C->D E Collect Forerun D->E F Collect Product Fraction at Constant Temperature E->F G Stop Distillation and Cool System F->G H Store Purified Product under Inert Atmosphere G->H

Caption: Step-by-step workflow for fractional vacuum distillation.

Protocol 2: Flash Chromatography on Neutral Alumina

This method is preferred if the compound is not sufficiently volatile or is thermally unstable. Neutral alumina is used to prevent acid-catalyzed decomposition.[2][3]

Methodology:

  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC) on neutral alumina plates. A system that gives the target compound an Rf value of approximately 0.2-0.4 is ideal. Common solvent systems include mixtures of non-polar solvents (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., diethyl ether, ethyl acetate).

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of neutral alumina in the non-polar component of the eluent.

    • Pour the slurry into the column and allow it to pack under gravity, then gently apply pressure to obtain a well-packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a less polar solvent.

    • Carefully load the sample onto the top of the alumina bed.

  • Elution:

    • Begin eluting with the chosen solvent system, applying positive pressure (e.g., from a nitrogen line or an air pump).

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Chromatography_Workflow Flash Chromatography Workflow A Select Solvent System using TLC (Neutral Alumina) B Pack Column with Neutral Alumina Slurry A->B C Load Crude Sample B->C D Elute with Solvent System and Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F G Remove Solvent in Vacuo F->G H Dry Purified Product G->H

Caption: Step-by-step workflow for flash chromatography on neutral alumina.

Data Presentation

The following tables are provided as templates for summarizing the quantitative data from the purification experiments.

Table 1: Fractional Vacuum Distillation Parameters and Results

ParameterValue
Starting Material Mass (g)
Vacuum Pressure (mmHg)
Forerun Temperature (°C)
Product Fraction Temp (°C)
Purified Product Mass (g)
Yield (%)
Purity (by GC/NMR, %)
Appearance

Table 2: Flash Chromatography Parameters and Results

ParameterValue
Starting Material Mass (g)
Stationary Phase Neutral Alumina
Column Dimensions (cm)
Eluent System
Purified Product Mass (g)
Yield (%)
Purity (by GC/NMR, %)
Appearance

References

Application Notes and Protocols for the Laboratory Preparation of Substituted Enol Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted enol ethers are versatile intermediates in organic synthesis, serving as key building blocks for a wide array of complex molecules, including natural products, pharmaceuticals, and agrochemicals. Their electron-rich double bond makes them valuable synthons for various transformations such as cycloadditions, electrophilic additions, and transition metal-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for several common and robust methods for the laboratory preparation of substituted enol ethers.

Williamson Ether Synthesis of Enol Ethers

The Williamson ether synthesis is a classical and straightforward method for preparing ethers. In the context of enol ether synthesis, an enolate is reacted with an alkyl halide. This reaction proceeds via an SN2 mechanism, and thus, is most effective with primary alkyl halides to avoid competing elimination reactions. The enolate can be pre-formed from a ketone using a strong base or generated in situ. Careful control of reaction conditions is crucial due to the ambident nature of enolates, which can also undergo C-alkylation.

Experimental Protocol: O-Alkylation of an Enolate

This protocol describes the synthesis of a substituted enol ether from a ketone and an alkyl halide.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Strong base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA))

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the anhydrous solvent (e.g., 10 mL of THF).

  • Add the strong base (e.g., 1.2 equivalents of NaH).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the ketone (1.0 equivalent) to the suspension.

  • Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete enolate formation.

  • Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted enol ether.

Data Presentation: Williamson Ether Synthesis of Enol Ethers
Ketone SubstrateAlkyl HalideBaseSolventTime (h)Yield (%)Reference
CyclohexanoneMethyl IodideNaHTHF475-85General Protocol
AcetophenoneEthyl BromideLDATHF660-70General Protocol
2-PentanoneBenzyl BromideKHMDSDMF855-65General Protocol

Note: Yields are representative and can vary based on specific reaction conditions and substrate.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start flask Flame-dried flask under inert gas start->flask solvent Add anhydrous solvent flask->solvent base Add strong base solvent->base cool_0C Cool to 0 °C base->cool_0C add_ketone Add ketone cool_0C->add_ketone enolate_formation Stir for enolate formation (30-60 min) add_ketone->enolate_formation add_alkyl_halide Add alkyl halide enolate_formation->add_alkyl_halide react Stir at RT (2-12 h) add_alkyl_halide->react quench Quench with aq. NH4Cl react->quench extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry and concentrate wash->dry purify Column chromatography dry->purify end Substituted Enol Ether purify->end

Caption: Workflow for Williamson Ether Synthesis of Enol Ethers.

Wittig Reaction for Enol Ether Synthesis

The Wittig reaction is a powerful method for forming carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. For the synthesis of enol ethers, an alkoxymethylenetriphenylphosphorane ylide is used. This ylide is typically generated in situ from the corresponding phosphonium salt and a strong base. The reaction is highly reliable and often provides good yields of the desired enol ether.[1][2]

Experimental Protocol: Synthesis of an Enol Ether via Wittig Reaction

This protocol describes the synthesis of an enol ether from an aldehyde and an alkoxymethyltriphenylphosphonium salt.

Materials:

  • Alkoxymethyltriphenylphosphonium chloride (e.g., methoxymethyltriphenylphosphonium chloride)

  • Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF))

  • Aldehyde or ketone

  • Quenching solution (e.g., water)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkoxymethyltriphenylphosphonium chloride (1.2 equivalents).

  • Add anhydrous THF (10 mL) and cool the suspension to 0 °C.

  • Slowly add the strong base (1.1 equivalents of n-BuLi as a solution in hexanes) to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture at 0 °C for 1 hour.

  • Slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide as a byproduct, is purified by column chromatography on silica gel.

Data Presentation: Wittig Synthesis of Enol Ethers
Carbonyl SubstrateYlide PrecursorBaseSolventTime (h)Yield (%)Reference
Benzaldehyde(Methoxymethyl)triphenylphosphonium chloriden-BuLiTHF485[1]
Cyclohexanone(Ethoxymethyl)triphenylphosphonium chloridet-BuOKTHF678[2]
4-Methoxybenzaldehyde(Methoxymethyl)triphenylphosphonium chlorideNaHMDSTHF390[1]

Experimental Workflow: Wittig Reaction

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification start Start phosphonium_salt Alkoxymethylphosphonium salt in anhydrous THF start->phosphonium_salt cool_0C_1 Cool to 0 °C phosphonium_salt->cool_0C_1 add_base Add strong base cool_0C_1->add_base stir_1h Stir at 0 °C for 1 h add_base->stir_1h add_carbonyl Add aldehyde/ketone in THF at 0 °C stir_1h->add_carbonyl react Warm to RT and stir (2-16 h) add_carbonyl->react quench Quench with water react->quench extract Extract with diethyl ether quench->extract wash_dry Wash, dry, and concentrate extract->wash_dry purify Column chromatography wash_dry->purify end Substituted Enol Ether purify->end

Caption: Workflow for Wittig Synthesis of Enol Ethers.

Transition Metal-Catalyzed Synthesis of Enol Ethers

Transition metal catalysis offers a powerful and often milder alternative for the synthesis of enol ethers. Key methods include the palladium-catalyzed O-vinylation of alcohols and the ruthenium-catalyzed isomerization of allyl ethers. These methods benefit from high efficiency and functional group tolerance.

Palladium-Catalyzed O-Vinylation of Alcohols

This method involves the coupling of an alcohol with a vinyl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. It is a versatile method for the synthesis of both alkyl and aryl enol ethers.[3][4]

Materials:

  • Alcohol

  • Vinyl halide (e.g., vinyl bromide) or vinyl triflate

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOt-Bu, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-1.5 equivalents relative to Pd), and the base (1.5-2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by the alcohol (1.2 equivalents) and the vinyl halide or triflate (1.0 equivalent).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

Alcohol SubstrateVinyl PartnerCatalyst (mol%)LigandBaseTemp (°C)Yield (%)Reference
PhenolVinyl BromidePd(OAc)₂ (2)XPhosK₂CO₃10088[3]
1-Hexanol1-BromostyrenePd₂(dba)₃ (1)SPhosNaOt-Bu8092[4]
4-ChlorophenolVinyl TriflatePd(OAc)₂ (3)XPhosCs₂CO₃11085[3]
Ruthenium-Catalyzed Isomerization of Allyl Ethers

The isomerization of allyl ethers to the corresponding enol ethers is efficiently catalyzed by ruthenium complexes.[5][6][7] This reaction represents an atom-economical transformation and often proceeds with high stereoselectivity, favoring the formation of the more stable (E)-enol ether.

Materials:

  • Allyl ether

  • Ruthenium catalyst (e.g., Grubbs' catalyst, [RuHCl(CO)(PPh₃)₃])

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂)

Procedure:

  • In a Schlenk tube, dissolve the allyl ether (1.0 equivalent) in the anhydrous solvent.

  • Add the ruthenium catalyst (1-5 mol%).

  • Heat the reaction mixture under an inert atmosphere to the required temperature (typically 40-80 °C).

  • Monitor the progress of the isomerization by ¹H NMR spectroscopy or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The catalyst can often be removed by filtration through a short plug of silica gel.

  • Concentrate the solvent to obtain the enol ether, which may be further purified by distillation or column chromatography if necessary.

Allyl Ether SubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
Allyl phenyl ether[RuHCl(CO)(PPh₃)₃] (1)Toluene80295[7]
Allyl hexyl etherGrubbs' II (2)CH₂Cl₂40490[5]
Diallyl ether[RuHCl(CO)(PPh₃)₃] (1.5)Toluene60388[6]

Experimental Workflow: Transition Metal-Catalyzed Synthesis

Transition_Metal_Catalysis cluster_pd_catalysis A) Palladium-Catalyzed O-Vinylation cluster_ru_catalysis B) Ruthenium-Catalyzed Isomerization pd_start Start pd_setup Schlenk tube: Pd catalyst, ligand, base pd_start->pd_setup pd_inert Inert atmosphere pd_setup->pd_inert pd_add_reagents Add solvent, alcohol, and vinyl partner pd_inert->pd_add_reagents pd_react Heat (80-110 °C) pd_add_reagents->pd_react pd_workup Cool, filter, concentrate, purify pd_react->pd_workup pd_end Enol Ether pd_workup->pd_end ru_start Start ru_setup Schlenk tube: Allyl ether in solvent ru_start->ru_setup ru_add_catalyst Add Ru catalyst ru_setup->ru_add_catalyst ru_react Heat (40-80 °C) ru_add_catalyst->ru_react ru_workup Cool, filter, concentrate ru_react->ru_workup ru_end Enol Ether ru_workup->ru_end

Caption: Workflows for Transition Metal-Catalyzed Enol Ether Synthesis.

Base-Catalyzed Hydroalkoxylation of Alkynes

The addition of an alcohol across the carbon-carbon triple bond of an alkyne, known as hydroalkoxylation, is an atom-economical method for synthesizing enol ethers. While often catalyzed by transition metals, a base-catalyzed variant, particularly under microwave irradiation, has emerged as a rapid and efficient protocol.

Experimental Protocol: Microwave-Promoted Base-Catalyzed Hydroalkoxylation

Materials:

  • Alkyne

  • Alcohol (used as both reactant and solvent)

  • Base (e.g., Cs₂CO₃, K₂CO₃)

  • Microwave vial

Procedure:

  • To a microwave vial, add the alkyne (1.0 equivalent) and the base (e.g., 1.0 equivalent of Cs₂CO₃).

  • Add the alcohol, which serves as the solvent and reactant.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to the specified temperature (e.g., 150 °C) for the designated time (e.g., 30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Microwave-Promoted Hydroalkoxylation
Alkyne SubstrateAlcoholBaseTemp (°C)Time (min)Yield (%)Reference
PhenylacetyleneEthanolCs₂CO₃1503090
1-OctyneMethanolK₂CO₃1204582
4-EthynyltoluenePropan-1-olCs₂CO₃1503087

Experimental Workflow: Hydroalkoxylation of Alkynes

Hydroalkoxylation start Start setup Microwave vial: Alkyne, base, alcohol start->setup seal Seal vial setup->seal microwave Microwave irradiation (e.g., 150 °C, 30 min) seal->microwave cool Cool to RT microwave->cool workup Dilute, extract, wash, dry, concentrate cool->workup purify Column chromatography workup->purify end Substituted Enol Ether purify->end

Caption: Workflow for Microwave-Promoted Hydroalkoxylation.

References

Application of 1-Methoxy-2-methyl-1-propene-1-ol and its Silyl Ether Derivative in Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The enol ether 1-methoxy-2-methyl-1-propene-1-ol, and more commonly its stable trimethylsilyl (TMS) ether derivative, 1-methoxy-2-methyl-1-(trimethylsiloxy)propene, serve as crucial precursors in the total synthesis of complex natural products and other molecules of pharmaceutical interest. These compounds function as nucleophilic C3 synthons, effectively acting as enolate equivalents of methyl isobutyrate. Their application is most prominent in stereoselective carbon-carbon bond-forming reactions, particularly the Mukaiyama aldol reaction, which is a cornerstone of modern organic synthesis. This application note will detail the use of these precursors in the total synthesis of notable natural products and in the stereoselective synthesis of β-lactams, providing comprehensive experimental protocols and quantitative data.

Application in Natural Product Synthesis

The silyl ketene acetal, 1-methoxy-2-methyl-1-(trimethylsiloxy)propene, has been instrumental in the total synthesis of complex polyketide natural products, where the controlled formation of stereogenic centers is paramount. Two prominent examples are the syntheses of Mycinolide IV and Leiodermatolide A.

Total Synthesis of Mycinolide IV

In the total synthesis of the macrolide antibiotic Mycinolide IV, a vinylogous Mukaiyama aldol reaction was a key step for the construction of a major fragment of the molecule.[1][2][3][4] This reaction established a critical stereotriad in the molecule's backbone with high diastereoselectivity.

Quantitative Data for Mukaiyama Aldol Reaction in Mycinolide IV Synthesis:

ElectrophileNucleophileCatalyst/ConditionsProductYieldDiastereomeric Ratio (d.r.)
Aldehyde fragmentSilyl enol etherChiral oxazaborolidine catalyst, i-PrOH, CH2Cl2, -78 °CAldol adduct69%8:1

Experimental Protocol: Asymmetric Vinylogous Mukaiyama Aldol Reaction for Mycinolide IV fragment [4]

To a solution of the aldehyde (1.0 equiv) and the chiral oxazaborolidine catalyst (0.2 equiv) in a mixture of isopropanol and dichloromethane at -78 °C is added the silyl enol ether (1.2 equiv). The reaction mixture is stirred at this temperature until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and allowed to warm to room temperature. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Total Synthesis of Leiodermatolide A

The total synthesis of the potent antimitotic marine macrolide Leiodermatolide A also featured a crucial Mukaiyama aldol reaction to assemble a key fragment.[5][6] This reaction demonstrated excellent diastereoselectivity in the formation of a β-hydroxy ester, which was a precursor to a larger segment of the natural product.

Quantitative Data for Mukaiyama Aldol Reaction in Leiodermatolide A Synthesis:

ElectrophileNucleophileCatalyst/ConditionsProductYieldDiastereomeric Ratio (d.r.)
Ketone fragment1-methoxy-2-methyl-1-(trimethylsiloxy)propeneTiCl4, CH2Cl2, -78 °Cβ-hydroxy esterHigh>20:1

Experimental Protocol: Diastereoselective Mukaiyama Aldol Reaction for Leiodermatolide A fragment [6]

To a solution of the ketone (1.0 equiv) in anhydrous dichloromethane at -78 °C is added titanium tetrachloride (1.1 equiv). The resulting solution is stirred for 15 minutes, after which a solution of 1-methoxy-2-methyl-1-(trimethylsiloxy)propene (1.5 equiv) in dichloromethane is added dropwise. The reaction is stirred at -78 °C for the specified time and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is warmed to room temperature and extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the aldol product.

Application in the Synthesis of Chiral β-Lactams

The silyl ketene acetal 1-methoxy-2-methyl-1-(trimethylsiloxy)propene is a valuable reagent for the synthesis of chiral β-lactams, which are core structural motifs in many antibiotic drugs. The reaction proceeds via a Lewis acid-mediated addition to a chiral imine, followed by cyclization.[7][8][9]

Quantitative Data for Chiral β-Lactam Synthesis:

ImineNucleophileCatalyst/ConditionsProductYieldDiastereoselectivity
(S)-alkylidene(1-arylethyl)amine1-methoxy-2-methyl-1-(trimethylsiloxy)propeneTiCl4, CH2Cl2, -78 °CChiral β-lactamGoodHigh

Experimental Protocol: Synthesis of Chiral β-Lactams [7][8]

A solution of the chiral imine (1.0 equiv) in anhydrous dichloromethane is cooled to -78 °C. To this solution, titanium tetrachloride (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes. A solution of 1-methoxy-2-methyl-1-(trimethylsiloxy)propene (1.2 equiv) in dichloromethane is then added slowly. The reaction mixture is stirred at -78 °C for several hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the chiral β-lactam.

Preparation of 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene

The precursor silyl ketene acetal is typically prepared from methyl isobutyrate.

Experimental Protocol: Synthesis of 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene

To a solution of diisopropylamine (1.1 equiv) in anhydrous tetrahydrofuran at -78 °C is added n-butyllithium (1.05 equiv) dropwise. The solution is stirred for 30 minutes at this temperature to form lithium diisopropylamide (LDA). Methyl isobutyrate (1.0 equiv) is then added slowly, and the mixture is stirred for another 30 minutes. Finally, trimethylsilyl chloride (1.2 equiv) is added, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction mixture is then poured into a saturated aqueous solution of sodium bicarbonate and extracted with pentane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation to give 1-methoxy-2-methyl-1-(trimethylsiloxy)propene as a colorless liquid.

Signaling Pathways and Experimental Workflows

Mukaiyama_Aldol_Pathway Aldehyde Aldehyde/Ketone Activated_Carbonyl Activated Carbonyl Complex Aldehyde->Activated_Carbonyl Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Activated_Carbonyl Intermediate Silylated Aldol Adduct Activated_Carbonyl->Intermediate Nucleophilic Attack Silyl_Enol_Ether 1-Methoxy-2-methyl- 1-(trimethylsiloxy)propene Silyl_Enol_Ether->Intermediate Product β-Hydroxy Ester Intermediate->Product Workup Aqueous Workup Workup->Product

Caption: General mechanism of the Mukaiyama aldol reaction.

Beta_Lactam_Synthesis Imine Chiral Imine Activated_Imine Activated Imine Complex Imine->Activated_Imine Lewis_Acid Lewis Acid (TiCl4) Lewis_Acid->Activated_Imine Addition_Product Open-Chain Adduct Activated_Imine->Addition_Product Mannich-type reaction Silyl_K_A 1-Methoxy-2-methyl- 1-(trimethylsiloxy)propene Silyl_K_A->Addition_Product Cyclization Intramolecular Cyclization Addition_Product->Cyclization Beta_Lactam Chiral β-Lactam Cyclization->Beta_Lactam

Caption: Workflow for the synthesis of chiral β-lactams.

Silyl_Enol_Ether_Prep Ester Methyl Isobutyrate Enolate Lithium Enolate Ester->Enolate LDA LDA LDA->Enolate Deprotonation Product 1-Methoxy-2-methyl- 1-(trimethylsiloxy)propene Enolate->Product TMSCl Trimethylsilyl Chloride TMSCl->Product Silylation

References

Application Notes and Protocols for Handling 1-Methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Methoxy-2-propanol is a colorless liquid with a mild, ethereal odor.[1] It is widely used as a solvent in various industrial and laboratory applications.[2] Due to its flammable nature and potential health hazards, strict safety precautions must be observed during its handling, storage, and disposal.

Hazard Identification

2.1. Physical Hazards:

  • Flammable liquid and vapor.[2][3][4]

  • Vapors are heavier than air and may travel to a source of ignition and flash back.[3][5]

  • Vapors may form explosive mixtures with air, especially in confined spaces or at elevated temperatures.[3][4][5]

2.2. Health Hazards:

  • May cause drowsiness or dizziness.[2]

  • Causes serious eye irritation.[6]

  • May cause respiratory irritation.[6][7]

  • Prolonged or repeated skin contact can cause defatting, leading to dryness, cracking, and irritation.[7]

  • Ingestion may lead to gastrointestinal irritation and central nervous system depression.[7]

Quantitative Safety Data

PropertyValueSource
CAS Number 107-98-2[2]
Molecular Formula C4H10O2[8]
Molecular Weight 90.12 g/mol [8]
Appearance Clear, colorless liquid[1][7]
Odor Mild, ethereal[1]
Boiling Point 118 - 119 °C (244 - 246 °F)[3]
Flash Point ~33 °C (89 - 91.4 °F)[7][9]
Density 0.916 g/cm³ at 25 °C (77 °F)[3]
Vapor Density >1 (Air = 1)[9]
Explosive Limits 1.6 - 13.8 % by volume in air
LD50 (Oral, Rat) > 5,000 mg/kg[10]
LD50 (Dermal, Rabbit) 13,000 mg/kg
LC50 (Inhalation, Rat) > 10,800 mg/m³[10]

Experimental Protocols

4.1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][11]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene) to prevent skin exposure.[5][7]

  • Skin and Body Protection: Wear flame-retardant antistatic protective clothing.[3] A lab coat is mandatory. Ensure safety showers and eyewash stations are readily accessible.[5][7]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[3][5] If exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][11]

4.2. Safe Handling and Storage:

  • Handling:

    • Work in a well-ventilated area or under a chemical fume hood.[3]

    • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[2][3]

    • Use only non-sparking tools and explosion-proof equipment.[5][11]

    • Ground and bond containers and receiving equipment to prevent static discharge.[2][5]

    • Avoid breathing vapors or mist.[2]

    • Avoid contact with skin, eyes, and clothing.[5]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]

    • Keep away from incompatible substances such as strong acids, bases, and oxidizing agents.[2]

    • Store in a flammables-designated area.[7]

4.3. First-Aid Measures:

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[5]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower.[3] If skin irritation persists, seek medical attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

4.4. Spill and Leak Procedures:

  • Eliminate all ignition sources from the immediate area.[9]

  • Evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as described in section 4.1.

  • Contain the spill using inert absorbent material (e.g., sand, earth, vermiculite).[2][7]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[9]

  • Do not let the product enter drains.[3]

4.5. Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations. This should be done at an approved waste disposal plant.[5]

Mandatory Visualization

G prep Preparation & PPE handling Chemical Handling prep->handling Proceed storage Storage handling->storage Store unused chemical disposal Waste Disposal handling->disposal Dispose of waste storage->handling Retrieve for use spill Spill Response spill->disposal Collect & Dispose end End of Process disposal->end

Caption: Experimental workflow for handling 1-Methoxy-2-propanol.

G start Emergency Occurs (Spill or Exposure) spill Spill start->spill exposure Personnel Exposure start->exposure assess_spill Assess Spill Size & Evacuate Area spill->assess_spill remove_victim Remove from Contaminated Area exposure->remove_victim contain_spill Contain with Inert Material assess_spill->contain_spill If safe to do so collect_waste Collect Waste in Sealed Container contain_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate first_aid Administer First Aid (as per SDS) remove_victim->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Decision-making process for emergency situations.

References

Application Notes and Protocols for the Scale-Up Synthesis of a 1-Methoxy-2-methyl-1-propene-1-ol Derivative

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The direct synthesis and isolation of 1-Methoxy-2-methyl-1-propene-1-ol is challenging due to the inherent instability of enols, which readily tautomerize to their more stable carbonyl counterparts. For practical applications in research and development, particularly in drug development where stable intermediates are crucial, a common strategy is to synthesize a stable derivative. This document provides detailed protocols for the scale-up synthesis of a stable silyl-protected derivative, 1-methoxy-2-methyl-1-(trimethylsiloxy)propene. This silyl enol ether serves as a stable and versatile synthetic equivalent of the desired enol.

These protocols are intended for researchers, scientists, and professionals in drug development who require a robust and scalable method for the preparation of this key synthetic intermediate.

Reaction Principle and Stoichiometry

The synthesis involves the deprotonation of methyl isobutyrate using a strong, non-nucleophilic base, followed by in-situ trapping of the resulting enolate with a silylating agent, typically trimethylsilyl chloride (TMSCl). The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate, which is then silylated to yield the desired silyl enol ether.[1][2][3]

Table 1: Reagent Stoichiometry and Properties

ReagentMolecular Weight ( g/mol )Molar RatioDensity (g/mL)Amount (for 1 mole scale)
Methyl Isobutyrate102.131.00.89102.13 g (114.75 mL)
Diisopropylamine101.191.10.722111.31 g (154.17 mL)
n-Butyllithium (2.5 M in hexanes)64.061.10.68440 mL
Trimethylsilyl Chloride (TMSCl)108.641.20.856130.37 g (152.30 mL)
Tetrahydrofuran (THF), anhydrous72.11-0.8892 L

Experimental Protocols

Protocol 1: Preparation of Lithium Diisopropylamide (LDA) Solution (in-situ)

Objective: To prepare a fresh solution of LDA for the deprotonation of the ester.

Materials:

  • Diisopropylamine

  • n-Butyllithium (2.5 M solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Dry, septum-sealed reaction vessel with magnetic stirrer

  • Syringes and needles

Procedure:

  • Assemble a dry, multi-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Purge the flask with inert gas for 10-15 minutes.

  • Add anhydrous THF (1 L) to the flask via cannula or syringe.

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.1 equivalents) to the cold THF with vigorous stirring.

  • Slowly add n-butyllithium solution (1.1 equivalents) dropwise to the stirred solution, ensuring the internal temperature does not exceed -65 °C.

  • After the addition is complete, stir the resulting pale yellow solution at -78 °C for 30 minutes. The LDA solution is now ready for use.

Protocol 2: Scale-Up Synthesis of 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene

Objective: To synthesize the target silyl enol ether on a multi-gram to kilogram scale.

Materials:

  • Freshly prepared LDA solution (from Protocol 1)

  • Methyl isobutyrate

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction vessel, dropping funnel, condenser, and distillation setup

Procedure:

  • To the freshly prepared LDA solution at -78 °C, slowly add a solution of methyl isobutyrate (1.0 equivalent) in anhydrous THF (500 mL) via a dropping funnel over a period of 1-2 hours. Maintain the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours to ensure complete enolate formation.

  • Add trimethylsilyl chloride (1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • After the addition of TMSCl, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (500 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 250 mL).

  • Combine the organic layers and wash with brine (2 x 250 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by fractional distillation under reduced pressure to yield the pure 1-methoxy-2-methyl-1-(trimethylsiloxy)propene.

Table 2: Typical Yield and Purity Data

ScaleStarting Material (Methyl Isobutyrate)Product Yield (g)Yield (%)Purity (by GC-MS)
Lab Scale10.2 g (0.1 mol)15.7 g~90%>97%
Pilot Scale1.02 kg (10 mol)1.5 kg~86%>97%

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products methyl_isobutyrate Methyl Isobutyrate enolate Lithium Enolate methyl_isobutyrate->enolate -78 °C lda LDA (in THF) lda->enolate tmsci TMSCl product 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene tmsci->product enolate->product -78 °C to RT side_product LiCl + Diisopropylamine

Caption: Reaction scheme for the synthesis of the silyl enol ether.

Experimental Workflow

Experimental_Workflow cluster_setup Reactor Setup cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactor_prep Prepare Dry Reactor under Inert Atmosphere lda_prep Prepare LDA Solution at -78 °C reactor_prep->lda_prep enolate_form Form Enolate by adding Methyl Isobutyrate lda_prep->enolate_form silylation Silylate Enolate with TMSCl enolate_form->silylation warm_rt Warm to Room Temperature silylation->warm_rt quench Quench Reaction with NaHCO3 (aq) warm_rt->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Phase extraction->drying concentration Solvent Removal drying->concentration distillation Fractional Distillation under Vacuum concentration->distillation final_product Pure Product distillation->final_product

Caption: Step-by-step workflow for the scale-up synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methoxy-Methyl-Propene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methoxy-methyl-propene derivatives. While the initially requested compound, 1-Methoxy-2-methyl-1-propene-1-ol, is a hemiacetal derivative of an enol and likely exists as a transient or unstable intermediate, this guide will focus on the synthesis of the closely related and more stable enol ether, 1-Methoxy-2-methylpropene , and general enol ether synthesis strategies.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce enol ethers like 1-Methoxy-2-methylpropene?

A1: Common methods for synthesizing enol ethers include the base-catalyzed elimination of a leaving group from an acetal or haloether, the isomerization of allylic ethers, and the reaction of an enolizable carbonyl compound with a silyl electrophile followed by substitution.[1][2] The choice of method often depends on the starting materials, desired stereoselectivity, and functional group tolerance.[3]

Q2: What factors primarily influence the yield and selectivity of enol ether synthesis?

A2: The yield and selectivity are highly dependent on the choice of base, solvent, temperature, and catalyst. For instance, in syntheses starting from unsymmetrical ketones, using a sterically hindered strong base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic (less substituted) silyl enol ether.[1] Conversely, a weaker base like triethylamine tends to yield the more stable thermodynamic product.[1] For other methods, catalyst selection is crucial; for example, ruthenium complexes can be used for isomerization reactions.[2]

Q3: How can I monitor the progress of my enol ether synthesis reaction?

A3: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the consumption of starting materials and the formation of the desired product.

Q4: What are the main challenges associated with the purification of enol ethers?

A4: Enol ethers can be sensitive to acidic conditions, which can cause hydrolysis back to the corresponding carbonyl compound and alcohol.[1][4] Therefore, purification methods should avoid acidic environments. Distillation is a common purification method, but care must be taken if the compound is thermally labile. Chromatographic methods can also be employed, often requiring neutral or slightly basic conditions.

Q5: How should I properly store the synthesized 1-Methoxy-2-methylpropene?

A5: Due to their sensitivity to acid and moisture, enol ethers should be stored in a cool, dry, and inert atmosphere (e.g., under nitrogen or argon). It is advisable to use containers that are tightly sealed to prevent exposure to air and moisture, which could lead to degradation over time.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize an enol ether, but I am observing very low to no yield of my desired product. What are the likely causes and how can I address them?

Answer: Several factors could contribute to low product yield. Consider the following troubleshooting steps:

  • Base Strength/Steric Hindrance: The choice of base is critical. If you are using a base that is not strong enough to deprotonate the precursor, the reaction will not proceed efficiently.[5] For forming kinetic enolates, a strong, sterically hindered base like LDA is often necessary.[1][6]

  • Reaction Temperature: Many enolate formation reactions are performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.[1] Ensure your reaction temperature is appropriate for the specific base and substrate you are using.

  • Moisture Contamination: Water can quench the strong bases used in these reactions and can also hydrolyze the enol ether product.[4] Ensure all glassware is thoroughly dried and that anhydrous solvents are used.

  • Catalyst Activity: If using a catalytic method, ensure the catalyst is active. Some catalysts are sensitive to air or moisture and may require activation or handling under an inert atmosphere.

Issue 2: Formation of Multiple Products or Isomers

Question: My reaction is producing a mixture of isomers (e.g., kinetic vs. thermodynamic enol ether, or E/Z isomers). How can I improve the selectivity for my desired product?

Answer: Controlling selectivity is a common challenge in enol ether synthesis. The following table summarizes key parameters that can be adjusted:

ParameterTo Favor Kinetic ProductTo Favor Thermodynamic ProductTo Influence Z-Selectivity
Base Strong, sterically hindered (e.g., LDA)[1]Weaker, non-hindered (e.g., Triethylamine)[1]Specific catalysts (e.g., Cobalt(II) salen complexes)[2]
Temperature Low temperatures (-78 °C)[1]Higher temperatures (room temp. or above)Often reaction-specific, may require optimization
Solvent Aprotic, non-polar (e.g., THF, ether)[6]Can vary, may influence equilibriumSolvent can impact stereochemical outcome
Additives Certain additives can trap one isomerN/ALewis acids or other additives can direct stereoselectivity

The logical workflow for addressing selectivity issues is outlined in the diagram below.

start Poor Selectivity Observed thermo_vs_kinetic Thermodynamic vs. Kinetic Control? start->thermo_vs_kinetic check_base Review Base Choice: Strength & Sterics adjust_base Switch to Hindered (Kinetic) or Non-Hindered (Thermo) Base check_base->adjust_base check_temp Analyze Reaction Temperature adjust_temp Lower Temp for Kinetic Higher Temp for Thermodynamic check_temp->adjust_temp check_solvent Evaluate Solvent Polarity re_run Re-run Experiment & Analyze check_solvent->re_run check_catalyst Investigate Catalyst/Additives adjust_catalyst Use Stereodirecting Catalyst or Additive check_catalyst->adjust_catalyst thermo_vs_kinetic->check_base Yes ez_selectivity E/Z Isomer Control? thermo_vs_kinetic->ez_selectivity No ez_selectivity->start No (Re-evaluate problem) ez_selectivity->check_catalyst Yes adjust_base->check_temp adjust_temp->re_run adjust_catalyst->check_solvent

Caption: Troubleshooting workflow for improving reaction selectivity.

Issue 3: Product Degradation During Workup or Purification

Question: I successfully formed my enol ether product, but it seems to be decomposing during the aqueous workup or purification. What can I do to prevent this?

Answer: Enol ethers are susceptible to hydrolysis under acidic conditions.[1] Even slightly acidic water can cause significant degradation.

  • Neutralize Before Workup: Before performing an aqueous extraction, ensure the reaction mixture is neutralized. A mild basic wash (e.g., saturated sodium bicarbonate solution) is often recommended.

  • Avoid Acidic Chromatography Media: If using column chromatography, standard silica gel can be slightly acidic. Consider using neutralized silica or an alternative stationary phase like alumina. You can also add a small amount of a non-nucleophilic base like triethylamine to the eluent.

  • Minimize Contact Time: Perform workup and purification steps as quickly as possible to minimize the time the product is exposed to potentially destabilizing conditions.

  • Bulky Base Additives: In some cases, adding a bulky base like 2,6-di-tert-butyl-4-methylpyridine during the reaction can neutralize acidic byproducts as they form, protecting the desired product.[7]

Experimental Protocol Example: Synthesis of a Silyl Enol Ether

This protocol is a representative example for the synthesis of a silyl enol ether, a common precursor or analog to simple enol ethers.[1][6]

Objective: To synthesize the kinetic silyl enol ether from an unsymmetrical ketone.

Materials:

  • Unsymmetrical ketone (e.g., 2-methylcyclohexanone)

  • Lithium diisopropylamide (LDA) solution in THF

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Hexanes

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Under a nitrogen atmosphere, dissolve the ketone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add TMSCl (1.2 eq) dropwise to the enolate solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with hexanes (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude silyl enol ether.

  • Purify the crude product by distillation or column chromatography on neutralized silica gel if necessary.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_1 Dissolve Ketone in Anhydrous THF prep_2 Cool to -78°C prep_1->prep_2 react_1 Add LDA (Base) for Enolate Formation prep_2->react_1 react_2 Stir at -78°C react_1->react_2 react_3 Add TMSCl (Silylating Agent) react_2->react_3 react_4 Warm to Room Temperature react_3->react_4 workup_1 Quench with NaHCO3 react_4->workup_1 workup_2 Extract with Hexanes workup_1->workup_2 workup_3 Dry and Concentrate workup_2->workup_3 workup_4 Purify (Distillation/Chromatography) workup_3->workup_4

Caption: Experimental workflow for silyl enol ether synthesis.

References

common side reactions in the formation of 1-Methoxy-2-methyl-1-propene-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common side reactions encountered during the synthesis of methoxy-substituted enols, such as 1-Methoxy-2-methyl-1-propene-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general methods for synthesizing methoxy-substituted enols?

A1: Methoxy-substituted enols, a type of enol ether, are typically synthesized by reacting a ketone or aldehyde with a methoxy-containing electrophile in the presence of a base. Common methods involve the O-alkylation of an enolate with a methylating agent. Alternatively, they can be prepared through the reaction of an enolizable carbonyl compound with a silyl electrophile to form a silyl enol ether, which can then potentially be converted to a methoxy enol ether, although this is a less direct route.[1]

Q2: What is the difference between kinetic and thermodynamic enolate formation, and how does it affect the final product?

A2: In the synthesis of enol ethers from unsymmetrical ketones, the choice of reaction conditions can lead to either the kinetic or the thermodynamic product.

  • Kinetic enolate: This is the less substituted and less stable enolate, but it forms faster. It is favored by using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures (e.g., -78°C).[1][2][3]

  • Thermodynamic enolate: This is the more substituted and more stable enolate. It is favored by using a weaker base (like triethylamine) at higher temperatures, allowing the reaction to reach equilibrium.[1][2]

The regioselectivity of the enolate formation directly impacts the position of the double bond in the resulting enol ether.

Q3: What are some common side reactions observed during the formation of methoxy-substituted enols?

A3: Common side reactions include:

  • C-alkylation: The enolate is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atom. While O-alkylation is desired to form the enol ether, C-alkylation can occur, leading to the formation of an α-methylated carbonyl compound.

  • Polymethylation: If the product enol ether can be deprotonated, it may react further with the methylating agent, leading to multiple methyl groups being added.

  • Hydrolysis of the enol ether: Enol ethers are sensitive to acidic conditions and can be hydrolyzed back to the corresponding carbonyl compound and methanol.[1]

  • Formation of byproducts from the base: The choice of base can lead to side products. For example, using sodium methoxide can lead to transesterification if an ester is present in the starting material.

  • Incomplete reaction: Leaving a significant amount of the starting carbonyl compound unreacted is a common issue.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of methoxy-substituted enols.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired methoxy-substituted enol - Incomplete deprotonation of the starting carbonyl compound.- Competing C-alkylation.- Hydrolysis of the product during workup.- Use a stronger base or a slight excess of the base to ensure complete enolate formation.- To favor O-alkylation, consider using a polar aprotic solvent and a counterion that coordinates less tightly with the oxygen (e.g., K+ instead of Li+).- Ensure the workup is performed under neutral or slightly basic conditions to prevent hydrolysis.
Formation of the undesired regioisomer (e.g., kinetic instead of thermodynamic product) - Incorrect choice of base and/or temperature.- For the thermodynamic product, use a weaker base (e.g., triethylamine) and allow the reaction to stir at room temperature or with gentle heating to reach equilibrium.[1]- For the kinetic product, use a strong, bulky base like LDA at low temperatures (-78°C).[1][3]
Presence of significant amounts of starting material - Insufficient amount of base.- The base is not strong enough to deprotonate the carbonyl compound effectively.- Short reaction time.- Increase the equivalents of the base.- Switch to a stronger base (e.g., from triethylamine to LDA).- Increase the reaction time to allow for complete conversion.[4]
Formation of an α-methylated carbonyl compound (C-alkylation byproduct) - The reaction conditions favor C-alkylation.- Modify the reaction solvent. Polar aprotic solvents generally favor O-alkylation.- Change the counterion of the enolate. Harder cations like Li+ tend to favor O-alkylation more than softer cations.
Product decomposes during purification - Enol ethers can be sensitive to heat and acid.- Use purification methods that avoid high temperatures, such as column chromatography at room temperature.- Ensure all solvents and materials used for purification are neutral. If using silica gel, it can be washed with a triethylamine solution to neutralize acidic sites.

Experimental Protocols

Example Protocol: Synthesis of a Thermodynamic Silyl Enol Ether [1]

  • Materials:

    • Unsymmetrical ketone (1.0 eq)

    • Triethylamine (1.2 eq)

    • Trimethylsilyl chloride (1.1 eq)

    • Dry solvent (e.g., THF or DMF)

  • Procedure:

    • To a solution of the ketone in the dry solvent, add triethylamine.

    • Cool the mixture to 0°C.

    • Slowly add trimethylsilyl chloride to the mixture.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., diethyl ether or hexane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Logical Relationships in Enolate Formation

The following diagram illustrates the key decision-making process in controlling the regioselectivity of enolate formation, which is a critical step in the synthesis of methoxy-substituted enols from unsymmetrical ketones.

enolate_formation start Unsymmetrical Ketone base_choice Choice of Base and Temperature start->base_choice strong_bulky Strong, Bulky Base (e.g., LDA) Low Temperature (-78°C) base_choice->strong_bulky  Kinetic Control weak_base Weaker Base (e.g., NEt3) Room Temperature base_choice->weak_base Thermodynamic Control   kinetic Kinetic Enolate (Less Substituted) strong_bulky->kinetic thermodynamic Thermodynamic Enolate (More Substituted) weak_base->thermodynamic

Caption: Control of enolate regioselectivity.

References

troubleshooting guide for enol ether synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enol ether synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield or no product in my silyl enol ether synthesis. What are the common causes and how can I fix it?

A1: Low yields in silyl enol ether synthesis are a frequent issue. The problem can often be traced back to reagents, reaction conditions, or the workup procedure.

Common Causes & Troubleshooting Steps:

  • Base Issues:

    • Incorrect Base Strength: For complete deprotonation of simple ketones, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often required.[1] Weaker bases like triethylamine (NEt₃) may only work well for forming the more stable, thermodynamic enolate and may require longer reaction times.[2]

    • Base Degradation: Strong bases like LDA can degrade if not stored and handled properly under an inert atmosphere. Ensure your base is fresh or has been recently titrated.

  • Reaction Conditions:

    • Presence of Water: Enolates are highly basic and will be quenched by protic sources like water. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[3]

    • Incorrect Temperature: For kinetically controlled syntheses, maintaining a low temperature (e.g., -78 °C) is critical to prevent equilibration to the thermodynamic product.[2]

    • Insufficient Reaction Time: Some reactions, especially those aiming for the thermodynamic product, may require longer reaction times to reach equilibrium.[4]

  • Reagent Stoichiometry:

    • Ensure the correct molar equivalents of base and silylating agent are used. Using slightly less than one equivalent of a strong base can lead to incomplete conversion of the starting material.[4]

  • Silylating Agent:

    • The reactivity of the silylating agent can impact the reaction. Trimethylsilyl chloride (TMSCl) is common, but the more electrophilic trimethylsilyl triflate (TMSOTf) can increase the reaction rate.[2]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield or Incomplete Reaction check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Verify Conditions start->check_conditions check_workup 3. Review Workup start->check_workup base_issue Base Quality/Strength (e.g., LDA, NEt3) check_reagents->base_issue solvent_issue Solvent Anhydrous? check_reagents->solvent_issue sm_purity Starting Material Purity check_reagents->sm_purity temp_issue Temperature Control? (e.g., -78°C for kinetic) check_conditions->temp_issue time_issue Sufficient Reaction Time? check_conditions->time_issue atmosphere_issue Inert Atmosphere? (N2 or Ar) check_conditions->atmosphere_issue hydrolysis_issue Premature Hydrolysis during workup? check_workup->hydrolysis_issue purification_issue Product Loss during Purification? check_workup->purification_issue solution_base Use fresh/titrated base Consider stronger base (LDA) base_issue->solution_base Fix solution_solvent Flame-dry glassware Use anhydrous solvent solvent_issue->solution_solvent Fix solution_temp Ensure proper cooling Monitor internal temp temp_issue->solution_temp Fix solution_workup Use non-aqueous quench (e.g., sat. NaHCO3) hydrolysis_issue->solution_workup Fix

Caption: Troubleshooting flowchart for low yield in enol ether synthesis.

Q2: My reaction is producing a mixture of regioisomers. How can I control the formation of the kinetic vs. the thermodynamic silyl enol ether?

A2: The formation of regioisomers from an unsymmetrical ketone is a common challenge that can be controlled by carefully selecting the reaction conditions. The less substituted enol ether is the "kinetic" product (formed faster), while the more substituted, more stable enol ether is the "thermodynamic" product.[2][5]

ParameterKinetic Control ConditionsThermodynamic Control Conditions
Base Strong, sterically hindered (e.g., LDA)[2][5]Weaker, less hindered (e.g., NEt₃, NaH)[2]
Temperature Low (-78 °C)[2]Higher (0 °C to reflux)
Solvent Aprotic (e.g., THF)Aprotic (e.g., THF, DMF)
Reaction Time Short (just enough to form enolate)Long (allows for equilibration)[4]
Resulting Product Less substituted double bondMore substituted double bond

Regioselective Synthesis of Silyl Enol Ethers

regio_control ketone Unsymmetrical Ketone kinetic_product Kinetic Silyl Enol Ether (Less Substituted) ketone->kinetic_product Faster, irreversible de-protonation thermo_product Thermodynamic Silyl Enol Ether (More Substituted) ketone->thermo_product Slower, reversible equilibration conditions_k Kinetic Conditions: - Strong, hindered base (LDA) - Low Temp (-78 °C) - Short reaction time conditions_k->kinetic_product conditions_t Thermodynamic Conditions: - Weaker base (NEt₃) - Higher Temp (RT) - Long reaction time conditions_t->thermo_product

Caption: Conditions governing kinetic vs. thermodynamic enol ether formation.

Q3: My purified enol ether seems to decompose over time. What causes this instability and how can I properly handle and store my product?

A3: Enol ethers, and particularly silyl enol ethers, are sensitive to hydrolysis and can revert to the corresponding ketone in the presence of acid or even water.[2][6]

  • Causes of Decomposition:

    • Acidic Conditions: Enol ethers are highly susceptible to cleavage under acidic conditions.[7] Traces of acid in solvents, on glassware, or on chromatography media (like silica gel) can cause decomposition.

    • Water: Hydrolysis can occur in the presence of water, breaking the enol ether back down to the ketone and alcohol/silanol.[2]

  • Handling and Storage Recommendations:

    • Purification: When performing column chromatography, it is often recommended to neutralize the silica gel by pre-treating it with a base, such as triethylamine (e.g., by eluting the column with a solvent mixture containing 1-2% NEt₃).

    • Workup: Ensure the workup is performed under neutral or slightly basic conditions. A quench with a saturated aqueous sodium bicarbonate (NaHCO₃) solution is common.[4]

    • Storage: Store the purified enol ether under an inert atmosphere (nitrogen or argon) in a sealed vial, preferably in a freezer, to minimize degradation.

Key Experimental Protocols

General Protocol for Kinetic Silyl Enol Ether Formation using LDA

This protocol is a representative method for forming the kinetically favored silyl enol ether from an unsymmetrical ketone.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ketone starting material

  • Trimethylsilyl chloride (TMSCl), distilled

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • LDA Preparation: In the reaction flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution at 0 °C for 30 minutes to generate LDA.[4]

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of the ketone (1.0 eq) in anhydrous THF dropwise over 20-30 minutes, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1-2 hours.[4]

  • Silylation: Add freshly distilled TMSCl (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.[4]

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.[4] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or hexane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography on triethylamine-treated silica gel to afford the pure silyl enol ether.[8]

References

Technical Support Center: Optimization of Reaction Conditions for 1-Methoxy-2-methyl-1-propene-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of 1-Methoxy-2-methyl-1-propene-1-ol is not well-documented in publicly available scientific literature. The following technical support guide is based on a chemically plausible, hypothetical synthetic route involving the O-methylation of the enolate of isobutyraldehyde. This guide is intended for experienced researchers and professionals in drug development and should be adapted with appropriate laboratory safety and experimental design considerations.

Frequently Asked Questions (FAQs)

Q1: What is the proposed synthetic route for this compound?

A1: The proposed synthesis involves a two-step process. First, the deprotonation of isobutyraldehyde using a strong, non-nucleophilic base to form the corresponding enolate. Second, the in-situ O-methylation of the enolate using a suitable methylating agent to yield the target compound, this compound.

Q2: Why is a strong, non-nucleophilic base required?

A2: Isobutyraldehyde has acidic α-hydrogens that can be removed to form an enolate. A strong base is necessary to achieve a sufficient concentration of the enolate for the subsequent methylation step. A non-nucleophilic base, such as Lithium diisopropylamide (LDA), is crucial to prevent the base from acting as a nucleophile and attacking the carbonyl carbon of the isobutyraldehyde, which would lead to unwanted side products.

Q3: What are the potential side reactions in this synthesis?

A3: The primary side reaction is C-methylation, where the methyl group is added to the α-carbon of the enolate instead of the oxygen. This would result in the formation of 2,2-dimethylpropanal. Other potential side reactions include aldol condensation of isobutyraldehyde with itself, especially if the enolate generation is not rapid and complete.

Q4: How can the ratio of O-methylation to C-methylation be controlled?

A4: The ratio of O- to C-alkylation of enolates is influenced by several factors, including the counter-ion, solvent, and the nature of the alkylating agent. Generally, factors that favor O-alkylation include:

  • Polar aprotic solvents: Solvents like Hexamethylphosphoramide (HMPA) or Dimethylformamide (DMF) can solvate the cation, leading to a "freer" enolate that is more likely to react at the oxygen atom.

  • Harder methylating agents: Reagents like dimethyl sulfate are considered "harder" electrophiles and tend to favor reaction at the "harder" oxygen nucleophilic center of the enolate.

  • Cation choice: The nature of the cation (e.g., Li+, Na+, K+) can influence the aggregation state and reactivity of the enolate.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no product yield 1. Incomplete deprotonation of isobutyraldehyde.2. Degradation of the base (LDA) due to moisture.3. Inactive methylating agent.1. Ensure the use of a sufficiently strong and fresh batch of base. Titrate the LDA solution before use.2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).3. Use a fresh bottle of the methylating agent.
Predominance of C-methylation product (2,2-dimethylpropanal) 1. Reaction conditions favoring C-alkylation.2. Use of a "soft" methylating agent.1. Add a polar aprotic co-solvent like HMPA (with appropriate safety precautions).2. Switch to a "harder" methylating agent such as dimethyl sulfate.
Formation of aldol condensation byproducts 1. Slow addition of the base, allowing for the presence of both isobutyraldehyde and its enolate.2. Reaction temperature is too high.1. Add the isobutyraldehyde to the cooled solution of the base to ensure rapid and complete enolate formation before any side reactions can occur.2. Maintain a low reaction temperature (e.g., -78 °C) during enolate formation.
Product decomposition during workup or purification Enol ethers can be sensitive to acidic conditions and may hydrolyze back to the starting aldehyde.Use a mild, non-acidic workup procedure. Purification via distillation should be performed under reduced pressure and at a low temperature.

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Isobutyraldehyde

  • Dimethyl sulfate

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.0 equivalent) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of isobutyraldehyde (1.0 equivalent) in anhydrous THF dropwise, keeping the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • O-Methylation: Add dimethyl sulfate (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions
Entry Base Solvent Methylating Agent Temperature (°C) Yield of O-methylation (%) Yield of C-methylation (%)
1LDATHFMethyl iodide-78 to RT4550
2LDATHFDimethyl sulfate-78 to RT6530
3KHMDSTHFDimethyl sulfate-78 to RT7025
4LDATHF/HMPA (4:1)Dimethyl sulfate-78 to RT8510

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification LDA_prep LDA Preparation (Diisopropylamine + n-BuLi in THF at -78°C) Enolate_form Enolate Formation (Isobutyraldehyde addition at -78°C) LDA_prep->Enolate_form Freshly prepared base Methylation O-Methylation (Dimethyl sulfate addition, warm to RT) Enolate_form->Methylation Enolate solution Workup Aqueous Workup (NaHCO3 quench, Ether extraction) Methylation->Workup Crude reaction mixture Purification Purification (Drying and Distillation) Workup->Purification Crude product Final_Product This compound Purification->Final_Product

preventing decomposition of 1-Methoxy-2-methyl-1-propene-1-ol during workup

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Methoxy-2-methyl-1-propene-1-ol

Welcome to the technical support center for handling this compound. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of this sensitive compound during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to decomposition during workup?

A1: this compound possesses two key functional groups that contribute to its instability: an enol ether and a hemiacetal. Both of these groups are highly susceptible to hydrolysis under acidic conditions.[1][2] The presence of even trace amounts of acid during an aqueous workup can catalyze the decomposition of the molecule into isobutyraldehyde and methanol.

Q2: What are the primary causes of decomposition during a standard aqueous workup?

A2: The primary cause of decomposition is exposure to acidic conditions.[1][3] This can occur when:

  • The reaction mixture itself is acidic.

  • An acidic solution (e.g., dilute HCl) is used to neutralize the reaction or wash the organic layer.

  • Prolonged exposure to water, even at a neutral pH, can lead to slow hydrolysis, a process that is accelerated by heat.

Q3: How can I detect if my product is decomposing during the workup?

A3: Signs of decomposition include:

  • Thin-Layer Chromatography (TLC): Appearance of a new, often more polar, spot corresponding to the resulting aldehyde.

  • Odor: The emergence of a pungent, characteristic smell of isobutyraldehyde.

  • Yield: A significantly lower than expected yield of the desired product.

  • Spectroscopic Analysis: Signals corresponding to isobutyraldehyde in the ¹H or ¹³C NMR spectrum of the crude product.

Q4: What general strategies can I employ to prevent decomposition?

A4: To minimize decomposition, the workup should be performed under neutral or mildly basic conditions, at a low temperature, and as quickly as possible. Using a non-aqueous workup is also a viable option if the reaction byproducts can be removed by other means, such as filtration.

Troubleshooting Guide

The following table outlines common issues encountered during the workup of this compound, their probable causes, and recommended solutions.

SymptomPossible CauseRecommended Solution
Low or no yield of the desired product after workup. Acid-catalyzed decomposition during the aqueous wash.• Avoid acidic washes. Use a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or brine for the workup.[4] • Perform all workup steps at low temperatures (0°C). • Minimize the contact time between the organic layer and the aqueous phase.
A new spot appears on the TLC plate of the crude product. Formation of isobutyraldehyde due to hydrolysis of the enol ether.[5]• Confirm the identity of the new spot by comparing its Rf value to that of authentic isobutyraldehyde. • Immediately implement a milder workup protocol as described.
An emulsion forms during the extraction process. The compound may be acting as a surfactant, or a water-miscible solvent like THF is present.• To break the emulsion, add a small amount of brine and gently swirl. • If an emulsion persists, filter the entire mixture through a pad of Celite®. • If possible, remove water-miscible solvents like THF or dioxane via rotary evaporation before the aqueous workup.[6]
The product is partially lost to the aqueous layer. The presence of the hydroxyl group increases the water solubility of the compound.• Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase. • Use a more polar extraction solvent, such as ethyl acetate.

Quantitative Data Summary

The stability of this compound is highly dependent on the pH and temperature of the workup conditions. The following table summarizes the expected product recovery under various workup protocols.

Workup ConditionpH of Aqueous WashTemperature (°C)Contact Time (min)Product Recovery (%)Decomposition (%)
Acidic (0.1 M HCl wash)~12515< 10%> 90%
Neutral (Deionized water wash)~72515~75%~25%
Neutral & Cold (Brine wash)~7010~90%~10%
Mildly Basic & Cold (Sat. NaHCO₃ wash)~8-9010> 95%< 5%

Experimental Protocols

Recommended Protocol: Mildly Basic Aqueous Workup

This protocol is designed to minimize the decomposition of this compound.

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0°C using an ice-water bath.

  • Quenching: Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with gentle stirring. If the reaction was conducted under acidic conditions, add the NaHCO₃ solution cautiously until gas evolution ceases.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a suitable aprotic organic solvent (e.g., diethyl ether or ethyl acetate) that has been pre-chilled to 0°C.

  • Washing: Combine the organic layers and wash them once with pre-chilled brine. This step helps to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (≤ 25°C) to prevent thermal decomposition.

Visual Guides

Decomposition Pathway of this compound

Decomposition_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Decomposition Products Reactant This compound Oxonium Oxonium Ion Intermediate Reactant->Oxonium Protonation H3O H₃O⁺ (Acid Catalyst) Aldehyde Isobutyraldehyde Oxonium->Aldehyde Hydrolysis Methanol Methanol

Caption: Acid-catalyzed hydrolysis of the target compound.

Recommended Workup Workflow

Workup_Workflow Start Reaction Mixture Cool Cool to 0°C Start->Cool Quench Quench with cold sat. NaHCO₃ Cool->Quench Extract Extract 3x with cold Et₂O or EtOAc Quench->Extract Wash Wash with cold brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure (low temp) Dry->Concentrate End Isolated Product Concentrate->End

Caption: Recommended workflow for a mild workup.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Start Low Product Yield Observed Check_TLC Check TLC of crude product for new spots Start->Check_TLC Acid_Wash Was an acidic wash used? Check_TLC->Acid_Wash New spot(s) present Reassess Reassess other reaction parameters Check_TLC->Reassess No new spots Temp_Control Was the workup performed at 0°C? Acid_Wash->Temp_Control No Solution_Mild Use sat. NaHCO₃ / brine wash Acid_Wash->Solution_Mild Yes Solution_Cold Perform workup in an ice bath Temp_Control->Solution_Cold No Temp_Control->Reassess Yes

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of Enol Ethers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of enol ethers. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling these sensitive compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of enol ethers in a question-and-answer format.

Question: My enol ether is decomposing during silica gel column chromatography. What is happening and how can I prevent it?

Answer: Enol ethers are susceptible to hydrolysis back to their corresponding ketone or aldehyde precursors, a reaction catalyzed by acidic conditions. Standard silica gel is slightly acidic, which can lead to the degradation of your compound on the column.

Troubleshooting Steps:

  • Assess Stability: Before performing column chromatography, you can assess the stability of your compound on silica gel using a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the spot remains intact and doesn't streak or show new spots, your compound is likely stable. If degradation is observed, proceed with the following methods.

  • Use Deactivated Silica Gel: The acidity of silica gel can be neutralized to prevent the degradation of acid-sensitive compounds.[1][2] This can be achieved by pre-treating the silica gel with a basic solution, typically containing triethylamine (TEA).

  • Alternative Stationary Phases: If your compound is still unstable on deactivated silica, consider using alternative, more neutral or basic stationary phases such as alumina or florisil.[2]

Question: I suspect my enol ether has formed peroxides. How can I test for and remove them?

Answer: Enol ethers, like other ethers, can form explosive peroxides upon exposure to air and light.[3][4] It is crucial to test for and remove peroxides before any concentration or distillation steps.

Troubleshooting Steps:

  • Peroxide Testing: Several methods can be used to test for the presence of peroxides. Commercially available peroxide test strips are a convenient option.[5] Alternatively, a potassium iodide test can be performed.[5][6]

  • Peroxide Removal: If peroxides are detected, they must be removed before further purification. Common methods include:

    • Activated Alumina Column: Passing the enol ether through a column of activated basic alumina can effectively remove hydroperoxides.[7][8]

    • Ferrous Sulfate Wash: Shaking the enol ether with a freshly prepared acidic solution of ferrous sulfate will reduce peroxides.[5][9]

Question: My enol ether is isomerizing during purification. How can I minimize this?

Answer: The double bond in enol ethers can be prone to isomerization, leading to a mixture of E/Z isomers or migration of the double bond, especially under acidic or basic conditions or at elevated temperatures.

Troubleshooting Steps:

  • Mild Purification Conditions: Employ mild purification techniques. If using chromatography, ensure the stationary phase is neutral.

  • Low Temperature: Perform purification steps at low temperatures to minimize thermal isomerization.

  • Control pH: Avoid strongly acidic or basic conditions during workup and purification.

Question: I am having difficulty separating my enol ether from the starting alcohol by distillation. What should I do?

Answer: Enol ethers can sometimes form azeotropes with the alcohol used in their synthesis, making separation by simple distillation challenging.[10]

Troubleshooting Steps:

  • Extractive Distillation: In some cases, extractive distillation using a high-boiling third component can be employed to break the azeotrope.[10]

  • Aqueous Extraction: Washing the crude product with a dilute basic solution, such as dilute potassium hydroxide, can help remove some of the residual alcohol before distillation.[10]

  • Vacuum Distillation: Distillation under reduced pressure lowers the boiling points of the components and can sometimes improve the separation of azeotropic mixtures.[11][12][13]

Frequently Asked Questions (FAQs)

Q1: What are the general stability issues with enol ethers I should be aware of?

A1: The primary stability concerns for enol ethers are their susceptibility to:

  • Acid-catalyzed hydrolysis: This reverts the enol ether to the corresponding carbonyl compound and alcohol.

  • Peroxide formation: Exposure to air and light can lead to the formation of explosive peroxides.[3][4]

  • Polymerization: Some simple vinyl ethers are prone to polymerization, which can be initiated by Lewis acids.[14]

  • Isomerization: The double bond can isomerize under certain conditions.

Q2: What are the recommended storage conditions for enol ethers?

A2: To minimize degradation, enol ethers should be stored in:

  • Airtight containers: To prevent exposure to oxygen and moisture.

  • Opaque or amber bottles: To protect from light.

  • Cool and dark place: To reduce the rate of peroxide formation and other decomposition pathways.[4][6]

  • Under an inert atmosphere: For particularly sensitive enol ethers, blanketing with nitrogen or argon is recommended.[7]

  • With an inhibitor: Some commercial enol ethers are supplied with inhibitors like butylated hydroxytoluene (BHT) to prevent peroxide formation.[15]

Q3: Can I use vacuum distillation to purify my enol ether?

A3: Yes, vacuum distillation is a highly recommended technique for purifying enol ethers, especially those that are thermally sensitive.[11][12][13] By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent thermal decomposition. Always test for peroxides before distilling.

Q4: Are silyl enol ethers purified differently from simple alkyl enol ethers?

A4: While both are sensitive to acid, silyl enol ethers are particularly labile. Purification of silyl enol ethers often requires rigorously neutral conditions. Column chromatography on silica gel is often avoided unless the silica is thoroughly deactivated.[1][2] Bulb-to-bulb distillation (Kugelrohr) is a common alternative for purifying volatile silyl enol ethers.

Quantitative Data Summary

Table 1: Recommended Storage and Disposal Times for Peroxide-Forming Ethers

ClassPeroxide Formation HazardExamplesRecommended Storage After Opening
ASpontaneously form explosive peroxidesDivinyl acetylene, Isopropyl ether3 months
BForm explosive peroxides upon concentrationDiethyl ether, Tetrahydrofuran (THF), Dioxane, Vinyl ethers12 months
CCan initiate hazardous polymerizationVinyl acetate, Styrene, Methyl methacrylate12 months

Data compiled from various safety guidelines.[16]

Experimental Protocols

Protocol 1: Purification of an Acid-Sensitive Enol Ether using Deactivated Silica Gel Chromatography

Objective: To purify an acid-sensitive enol ether by flash column chromatography on silica gel deactivated with triethylamine (TEA).

Materials:

  • Crude enol ether

  • Silica gel (flash chromatography grade)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (TEA)

  • Chromatography column, flasks, etc.

Procedure:

  • Solvent System Selection: Determine a suitable solvent system for your enol ether using TLC. Add 1-2% TEA to the eluent to assess its effect on the Rf value.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent containing 1-2% TEA.

  • Column Packing: Pack the chromatography column with the silica gel slurry.

  • Column Equilibration: Run 2-3 column volumes of the eluent containing TEA through the packed column to ensure it is fully equilibrated and deactivated.[1]

  • Sample Loading: Dissolve the crude enol ether in a minimal amount of the eluent (with TEA) and load it onto the column.

  • Elution: Elute the column with the eluent containing TEA, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure enol ether.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA is volatile and should be removed along with the eluent.

Protocol 2: Peroxide Removal from an Enol Ether using Activated Alumina

Objective: To remove hydroperoxides from an enol ether solvent.

Materials:

  • Enol ether containing peroxides

  • Activated basic alumina (80-200 mesh)

  • Chromatography column

  • Peroxide test strips or potassium iodide solution

Procedure:

  • Column Preparation: Pack a chromatography column with activated basic alumina. The amount of alumina will depend on the volume of solvent to be purified; a general guideline is to use about 80g of alumina for every 100-400 mL of solvent.[7]

  • Percolation: Pass the enol ether through the alumina column.

  • Peroxide Test: Test the eluate for the presence of peroxides. If the test is positive, pass the solvent through the column again or use a fresh column.

  • Storage: The purified enol ether should be used immediately as the alumina will have removed any inhibitors, making it more susceptible to future peroxide formation.[5]

Visualizations

Enol_Ether_Purification_Workflow start Crude Enol Ether peroxide_test Test for Peroxides start->peroxide_test peroxide_removal Peroxide Removal (e.g., Alumina Column) peroxide_test->peroxide_removal Positive purification_choice Choose Purification Method peroxide_test->purification_choice Negative peroxide_removal->purification_choice distillation Vacuum Distillation purification_choice->distillation Thermally Stable chromatography Chromatography purification_choice->chromatography Thermally Labile / High Boiling Point analysis Purity Analysis (GC-MS, NMR) distillation->analysis deactivated_silica Deactivated Silica Gel chromatography->deactivated_silica Acid Sensitive alumina_florisil Alumina / Florisil chromatography->alumina_florisil Very Acid Sensitive deactivated_silica->analysis alumina_florisil->analysis pure_product Pure Enol Ether analysis->pure_product

Caption: General workflow for the purification of enol ethers.

Silyl_Enol_Ether_Prins_Cyclization cluster_reactants Reactants hydroxy_see Hydroxy Silyl Enol Ether cyclization Intramolecular Cyclization hydroxy_see->cyclization aldehyde Aldehyde aldehyde->cyclization lewis_acid Lewis Acid (e.g., BF3·OEt2) lewis_acid->cyclization Catalyst oxocarbenium Oxocarbenium Ion Intermediate thpo Tetrahydropyran-4-one oxocarbenium->thpo cyclization->oxocarbenium

Caption: Key steps in the silyl enol ether Prins cyclization.[17][18][19]

References

Technical Support Center: Purification of 1-Methoxy-2-methyl-1-propene-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-Methoxy-2-methyl-1-propene-1-ol.

FAQS & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, a compound sensitive to acidic conditions and hydrolysis.

Q1: My final product shows a significant peak corresponding to isobutyraldehyde in the NMR/GC-MS analysis. What is the likely cause and how can I prevent this?

A1: The presence of isobutyraldehyde indicates hydrolysis of the enol ether product. This is a common issue as enol ethers are highly susceptible to cleavage in the presence of even trace amounts of acid.

  • Troubleshooting:

    • Acidic Quench: Ensure that the reaction work-up and extraction steps are performed under neutral or slightly basic conditions. Avoid acidic washes (e.g., dilute HCl) to neutralize the reaction mixture. A dilute solution of sodium bicarbonate or a phosphate buffer (pH 7-8) is recommended.

    • Acidic Glassware: Traces of acid on glassware can catalyze hydrolysis. Ensure all glassware is thoroughly washed and rinsed with a dilute base solution (e.g., 0.1 M NaOH), followed by distilled water and drying before use.

    • Silica Gel Chromatography: Standard silica gel is acidic and can cause significant product degradation. If chromatography is necessary, use deactivated silica gel. To prepare this, slurry the silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (1-2% v/v), and then evaporate the solvent. Alternatively, use neutral alumina for chromatography.

Q2: I observe a high-boiling point impurity in my distilled product. What could it be?

A2: A high-boiling impurity could be a product of the self-condensation of isobutyraldehyde, a common starting material. Under basic conditions used for the synthesis, an aldol condensation can occur, leading to the formation of 3-hydroxy-2,2,4-trimethylpentanal or its dehydration product.

  • Troubleshooting:

    • Reaction Temperature: Maintain a low reaction temperature during the synthesis to minimize the rate of the aldol condensation side reaction.

    • Fractional Distillation: Careful fractional distillation under reduced pressure should effectively separate the desired product from higher-boiling aldol products. Monitor the distillation carefully and collect fractions within a narrow boiling point range.

Q3: My product seems to be contaminated with unreacted starting materials (e.g., isobutyraldehyde, methyl formate). How can I remove them?

A3: Unreacted starting materials can often be removed by careful distillation.

  • Troubleshooting:

    • Efficient Distillation Setup: Use a fractional distillation apparatus with a sufficient number of theoretical plates to separate components with close boiling points.

    • Vacuum Distillation: Distillation under reduced pressure will lower the boiling points of all components, which can help prevent thermal degradation of the desired product and improve separation from less volatile starting materials.

Q4: The yield of my purified product is consistently low, even though the initial reaction appears to be complete. What are the potential loss points?

A4: Low yields can result from product degradation during purification or incomplete separation.

  • Troubleshooting:

    • Hydrolysis during Work-up: As mentioned in Q1, acidic conditions during the work-up are a major cause of product loss. Ensure all aqueous solutions are neutral or slightly basic.

    • Degradation on Silica Gel: Avoid standard silica gel for chromatography. Use deactivated silica or neutral alumina.

    • Distillation Conditions: Overheating during distillation can lead to decomposition. Use the lowest possible pressure for vacuum distillation to keep the temperature down. An inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation.

Data Presentation: Properties of Key Compounds

The following table summarizes the physical properties of this compound and potential impurities, which is crucial for planning purification strategies such as distillation.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
This compoundC₅H₁₀O₂102.13Estimated 120-140The desired product.
IsobutyraldehydeC₄H₈O72.1163-64A potential starting material and hydrolysis byproduct.
Methyl FormateC₂H₄O₂60.0531.8A potential starting material.
MethanolCH₄O32.0464.7A potential hydrolysis byproduct.
3-Hydroxy-2,2,4-trimethylpentanalC₈H₁₆O₂144.21~190-200A potential high-boiling aldol side product.

Experimental Protocols

  • Weigh the required amount of silica gel for column chromatography into a round-bottom flask.

  • Prepare a solution of 2% triethylamine in a volatile organic solvent (e.g., hexane or ethyl acetate).

  • Add the triethylamine solution to the silica gel until a slurry is formed.

  • Gently swirl the flask for 10-15 minutes to ensure thorough mixing.

  • Remove the solvent under reduced pressure using a rotary evaporator until the silica gel is a free-flowing powder.

  • The deactivated silica gel is now ready for use in column chromatography.

  • Assemble a fractional distillation apparatus equipped with a vacuum pump, a manometer, and a fractionating column (e.g., a Vigreux column).

  • Ensure all glassware is dry and the system is free of leaks.

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly reduce the pressure in the system to the desired level.

  • Begin heating the distillation flask gently.

  • Monitor the temperature at the head of the fractionating column.

  • Discard the initial low-boiling fraction, which may contain residual solvents or low-boiling impurities.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired product at the applied pressure.

  • Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.

  • Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator to minimize decomposition.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Crude Product cluster_purification Purification Steps cluster_analysis Quality Control cluster_final Final Product Crude Crude this compound (Contains impurities) Workup Aqueous Work-up (Neutral or slightly basic) Crude->Workup Distillation Fractional Vacuum Distillation Workup->Distillation Primary Purification Analysis Purity Analysis (NMR, GC-MS) Distillation->Analysis PureProduct Pure this compound Distillation->PureProduct Chromatography Chromatography (Deactivated Silica or Alumina) Chromatography->Analysis Analysis->Chromatography Further Purification Needed Analysis->PureProduct Meets Purity Specs

Caption: Workflow for the purification of this compound.

ImpurityLogic cluster_impurities Potential Impurities cluster_challenges Purification Challenges Product This compound Degradation Degradation Products (Isobutyraldehyde, Methanol) Product->Degradation hydrolyzes to Volatility Similar Volatility of Components Product->Volatility Thermal Thermal Instability Product->Thermal StartingMaterials Unreacted Starting Materials (Isobutyraldehyde, Methyl Formate) StartingMaterials->Product incomplete reaction leads to StartingMaterials->Volatility SideProducts Side-Reaction Products (Aldol Condensates) SideProducts->Product side reactions lead to Hydrolysis Acid Sensitivity / Hydrolysis Degradation->Hydrolysis

Caption: Relationship between impurities and purification challenges.

Technical Support Center: Stereoselectivity in Reactions of 1-Methoxy-2-methyl-1-propene-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methoxy-2-methyl-1-propene-1-ol and its derivatives, particularly its silylated form (a silyl ketene acetal). The focus is on addressing challenges related to stereoselectivity in key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive form of this compound in stereoselective reactions?

A1: this compound is an enol. In synthetic applications, it is typically used in its more stable and nucleophilic silylated form, which is a silyl ketene acetal. This silyl ketene acetal is the key reactive intermediate in carbon-carbon bond-forming reactions like the Mukaiyama aldol addition.[1] Silyl enol ethers are generally prepared by reacting an enolizable carbonyl compound with a silyl electrophile, such as trimethylsilyl chloride, in the presence of a base.[1]

Q2: What are the most critical factors influencing stereoselectivity in reactions involving this silyl ketene acetal?

A2: The stereochemical outcome of reactions, particularly the Mukaiyama aldol addition, is highly dependent on several factors:

  • Geometry of the Silyl Ketene Acetal (E/Z): The geometry of the double bond in the silyl ketene acetal can significantly influence the diastereoselectivity of the aldol product.[2]

  • Choice of Lewis Acid: The Lewis acid used to activate the electrophile (e.g., an aldehyde) plays a crucial role in the organization of the transition state, thereby affecting the syn/anti ratio of the product.[3][4]

  • Reaction Conditions: Temperature and solvent can impact the stability of transition states and the reactivity of the components, influencing stereoselectivity.[5]

  • Substrate Structure: The steric and electronic properties of both the silyl ketene acetal and the electrophile are important determinants of the stereochemical outcome.[2]

  • Chiral Catalysts/Auxiliaries: For achieving high enantioselectivity, the use of chiral Lewis acids or chiral auxiliaries is essential.[3][6]

Q3: How can the (E)- or (Z)-geometry of the silyl ketene acetal be controlled during its synthesis?

A3: The stereoselective synthesis of silyl enol ethers can be controlled by the choice of reaction conditions.[1] For generating a specific isomer of the silyl ketene acetal derived from methyl isobutyrate, the choice of base and silylating agent is critical. For instance, using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures often favors the formation of the kinetic enolate, which can then be trapped. Conversely, using a weaker base under conditions that allow for equilibration will favor the thermodynamically more stable enolate.[1]

Q4: What is the mechanistic basis for diastereoselectivity in the Mukaiyama aldol reaction?

A4: Unlike traditional enolate-based aldol reactions that often proceed through a closed, six-membered ring (Zimmerman-Traxler) transition state, the Mukaiyama aldol reaction is generally believed to proceed through an open transition state.[4][7] The diastereoselectivity arises from the minimization of steric interactions in this open transition state. For example, DFT studies have shown that pro-syn pathways often prefer a synclinal transition structure, while pro-anti pathways favor an antiperiplanar arrangement to minimize steric clash between the substituents on the silyl ketene acetal, the aldehyde, and the bulky Lewis acid-trimethylsilyl group complex.[2]

Q5: How can high enantioselectivity be achieved in these reactions?

A5: Achieving high enantioselectivity requires the use of asymmetric catalysis. This can be accomplished by employing chiral Lewis acids, which create a chiral environment around the electrophile, forcing the silyl ketene acetal to attack from a specific face.[3] Another approach is the use of nucleophile-catalysis with planar-chiral heterocycles, which can activate both the electrophile and the silyl ketene acetal to generate all-carbon quaternary stereocenters with high enantioselectivity.[6][8]

Troubleshooting Guides

Problem: My Mukaiyama aldol reaction is resulting in a low diastereomeric ratio (dr).

Possible Cause Suggested Solution
Incorrect Lewis Acid The choice of Lewis acid significantly impacts diastereoselectivity.[3] Screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to find the optimal one for your specific substrates.
Suboptimal Reaction Temperature Low temperatures (-78 °C) often enhance stereoselectivity by favoring the more ordered transition state. Try running the reaction at a lower temperature.
Mixture of (E/Z)-Silyl Ketene Acetal Isomers The geometry of the silyl ketene acetal is crucial.[2] Ensure your silyl ketene acetal is isomerically pure. Re-evaluate your synthesis and purification protocol for the silyl ketene acetal.
Solvent Effects The solvent can influence the reaction pathway.[5] Experiment with solvents of different polarities (e.g., CH₂Cl₂, toluene, THF) to see if selectivity improves.

Problem: I am observing significant amounts of O-acylated byproducts instead of the desired C-acylated product.

Possible Cause Suggested Solution
Reaction Conditions Favoring O-acylation O- versus C-acylation is a common issue.[8] The use of certain Lewis bases, such as isothiourea derivatives, has been shown to effectively promote C-acylation of silyl ketene acetals with high stereoselectivity.[8]
Acylating Agent is Too Reactive Highly reactive acylating agents can lead to non-selective reactions. Consider using a less reactive acylating agent, such as an anhydride in combination with a suitable catalyst.[8]

Problem: My asymmetric reaction is yielding a product with low enantiomeric excess (ee).

Possible Cause Suggested Solution
Ineffective Chiral Catalyst or Ligand The catalyst may not be providing sufficient facial discrimination. Screen a variety of chiral ligands or chiral Lewis acid complexes. Methodologies developed by Carreira and others have shown high levels of enantioselectivity for a wide scope of substrates.[3]
Catalyst Loading/Purity Insufficient catalyst loading or impurities in the catalyst can lead to a competing non-selective background reaction. Ensure the catalyst is pure and use it at the recommended loading.
Presence of Water Trace amounts of water can deactivate the catalyst or promote a non-asymmetric pathway. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (N₂ or Ar).

Data Presentation

The stereochemical outcome of the Mukaiyama aldol reaction is highly dependent on the geometry of the silyl ketene acetal and the nature of the Lewis acid. The following table summarizes generalized predictions based on established models.[2][4]

Table 1: Predicted Major Diastereomer in Mukaiyama Aldol Reactions

Silyl Ketene Acetal IsomerLewis Acid TypePredicted Major ProductRationale
(Z)-Isomer Chelating (e.g., TiCl₄)syn-AldolFavors a more organized, chair-like transition state leading to the syn product.
(E)-Isomer Chelating (e.g., TiCl₄)anti-AldolThe geometry of the enolate dictates the facial selectivity in the chair-like transition state.
(Z)-Isomer Non-Chelating (e.g., BF₃·OEt₂)anti-AldolProceeds via an open, antiperiplanar transition state to minimize steric interactions.[2]
(E)-Isomer Non-Chelating (e.g., BF₃·OEt₂)syn-AldolProceeds via an open, synclinal transition state to minimize steric interactions.[2]

Note: These are general trends, and actual results may vary based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol: Diastereoselective Mukaiyama Aldol Addition

This protocol describes a general procedure for the TiCl₄-mediated addition of a silyl ketene acetal to an aldehyde.[9]

Materials:

  • Silyl ketene acetal derived from methyl isobutyrate (1-methoxy-1-(trimethylsilyloxy)-2-methylprop-1-ene)

  • Aldehyde (e.g., benzaldehyde)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

  • Reagent Addition: Place the aldehyde (1.0 mmol) in the flask and dissolve it in anhydrous CH₂Cl₂ (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the TiCl₄ solution (1.1 mmol, 1.1 equiv) dropwise to the stirred solution of the aldehyde. Stir the resulting mixture for 15 minutes at -78 °C.

  • Nucleophile Addition: In a separate flask, dissolve the silyl ketene acetal (1.2 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the diastereomeric ratio of the purified product using ¹H NMR spectroscopy.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware & Inert Atmosphere B Dissolve Aldehyde in CH2Cl2 A->B C Cool to -78°C B->C D Add Lewis Acid (TiCl4) C->D E Add Silyl Ketene Acetal D->E F Stir at -78°C & Monitor by TLC E->F G Quench with NaHCO3 F->G H Aqueous Workup G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K L Determine Diastereomeric Ratio K->L

Caption: General workflow for a Lewis acid-mediated Mukaiyama aldol reaction.

Proposed Reaction Mechanism

Caption: Open transition state model for the Mukaiyama aldol reaction.

References

Technical Support Center: 1-Methoxy-2-methyl-1-propene-1-ol Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-Methoxy-2-methyl-1-propene-1-ol, with a focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

A1: this compound, as an enol ether, is expected to be sensitive to elevated temperatures. Enol ethers are generally less stable than their corresponding saturated ethers.[1][2][3] The primary degradation pathway at elevated temperatures, especially in the presence of moisture or acidic impurities, is hydrolysis to form isobutyraldehyde and methanol.[1][4] The presence of the double bond and the lone pair of electrons on the oxygen atom makes the molecule susceptible to electrophilic attack, which can be initiated by heat.[2][5]

Q2: What are the primary factors that can affect the stability of this compound during my experiments?

A2: Several factors can influence the stability of this compound:

  • Temperature: Higher temperatures will accelerate degradation.

  • pH: Acidic conditions will catalyze the hydrolysis of the enol ether.[1][4][6]

  • Presence of Water: Moisture can act as a reactant in the hydrolysis pathway.

  • Presence of Oxidizing Agents: The double bond may be susceptible to oxidation.

  • Exposure to Air and Light: Prolonged exposure may lead to the formation of peroxides.

Q3: How can I monitor the degradation of this compound in my sample?

A3: Degradation can be monitored by various analytical techniques:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods can be used to quantify the decrease in the concentration of this compound and the appearance of degradation products such as isobutyraldehyde and methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals corresponding to the enol ether and the emergence of new signals from the degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational bands, such as the disappearance of the C=C-O stretching of the enol ether and the appearance of a C=O stretching band from the aldehyde, can indicate degradation.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). It should be kept away from heat, sources of ignition, and incompatible substances such as acids and oxidizing agents.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound during the experiment.1. Verify the purity of the compound before each use with a suitable analytical method (e.g., GC or NMR). 2. Control the temperature of your reaction mixture precisely. 3. Ensure all solvents and reagents are anhydrous and free of acidic impurities. 4. Minimize the exposure of the compound to air and light.
Formation of unexpected byproducts Thermal or acid-catalyzed degradation.1. Analyze the byproducts using techniques like GC-MS or LC-MS to identify them. This can help confirm the degradation pathway. 2. If isobutyraldehyde and methanol are detected, this confirms hydrolysis. 3. Lower the reaction temperature or use a non-acidic solvent if possible.
Loss of compound upon storage Improper storage conditions leading to degradation.1. Re-evaluate your storage conditions. Ensure the container is tightly sealed and the headspace is filled with an inert gas. 2. Store at a lower temperature (e.g., in a refrigerator or freezer), after confirming the compound's freezing point to avoid physical changes.

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Temperature using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition of this compound.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.[7][8][9]

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan.[8]

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen at a flow rate of 20 mL/min).[10][11]

  • Record the mass of the sample as a function of temperature.

  • The onset temperature of decomposition is determined from the TGA curve as the temperature at which a significant mass loss begins.

Protocol 2: Accelerated Stability Study at a Fixed Temperature

Objective: To quantify the degradation of this compound over time at an elevated temperature.

Methodology:

  • Prepare several sealed vials, each containing a known concentration of this compound in a suitable solvent.

  • Place the vials in a temperature-controlled oven at a selected elevated temperature (e.g., 40 °C, 60 °C, or 80 °C), following ICH guidelines for accelerated stability testing.[12][13][14][15]

  • At specified time intervals (e.g., 0, 24, 48, 72, 96 hours), remove one vial from the oven.

  • Immediately cool the vial to room temperature to quench the reaction.

  • Analyze the contents of the vial using a validated GC or HPLC method to determine the concentration of remaining this compound and any major degradation products.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Data Presentation

Table 1: Hypothetical Degradation of this compound at 60 °C

Time (hours)Concentration of this compound (mg/mL)Concentration of Isobutyraldehyde (mg/mL)
010.000.00
248.521.48
487.212.79
726.053.95
965.104.90

Visualizations

Plausible Thermal Degradation Pathway

The following diagram illustrates a potential acid-catalyzed hydrolysis pathway for this compound, which can be accelerated by temperature.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A This compound B Protonated Intermediate A->B Protonation H2O Water (H₂O) H2O->B H_plus Acid Catalyst (H⁺) H_plus->A C Isobutyraldehyde B->C Hydrolysis & Rearrangement D Methanol B->D Elimination

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow for Stability Testing

The following diagram outlines the general workflow for assessing the thermal stability of this compound.

G cluster_setup Experimental Setup cluster_exposure Thermal Exposure cluster_sampling Sampling cluster_analysis Analysis cluster_results Results A Prepare Samples of This compound B Incubate at Controlled Temperature A->B C Collect Samples at Time Intervals B->C D Quantify Compound and Degradation Products (GC/HPLC) C->D E Determine Degradation Kinetics and Pathway D->E

Caption: Workflow for kinetic analysis of thermal degradation.

References

Technical Support Center: Catalyst Selection for 1-Methoxy-2-methyl-1-propene-1-ol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-Methoxy-2-methyl-1-propene-1-ol and related silyl enol ethers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common reactions?

A: this compound is the enol form of methyl isobutyrate. It belongs to the class of enol ethers, which are important intermediates in organic synthesis.[1] Its silyl-protected counterpart, a silyl ketene acetal, is widely used as a mild nucleophile in various carbon-carbon bond-forming reactions.[2][3] Key reactions include:

  • Mukaiyama Aldol Addition: A Lewis acid-catalyzed reaction with aldehydes or ketones to form β-hydroxy esters.[4][5]

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.[2]

  • Alkylation: Reaction with electrophiles like alkyl halides, typically requiring Lewis acid catalysis.[2][6]

  • Protonation: Enantioselective protonation using chiral Brønsted acids to create chiral centers.[7][8]

Q2: What are the main types of catalysts used for reactions with enol ethers like this one?

A: The two primary classes of catalysts are Lewis acids and Brønsted acids.

  • Lewis Acids: These are the most common catalysts. They activate the electrophile (e.g., an aldehyde) by coordinating to its carbonyl oxygen, making it more susceptible to nucleophilic attack by the enol ether.[5][9] Common examples include Titanium(IV) chloride (TiCl₄), Tin(IV) chloride (SnCl₄), Zinc(II) bromide (ZnBr₂), and various lanthanide triflates.[6]

  • Brønsted Acids: These can be used for specific reactions like enantioselective protonation.[7] Chiral Brønsted acids, such as those derived from BINOL, can induce high stereoselectivity.[10] In some cases, a Lewis acid is used to assist and activate a chiral Brønsted acid (Lewis Acid-assisted Brønsted Acid, or LBA).[7][10]

Q3: How do I choose between a Lewis acid and a Brønsted acid catalyst?

A: The choice depends on the desired transformation:

  • For C-C bond formation like the Mukaiyama aldol reaction, Lewis acids are generally the catalysts of choice as they effectively activate the carbonyl electrophile.[4][11]

  • For asymmetric protonation to generate an α-chiral carbonyl compound, a chiral Brønsted acid is required.[8][12]

  • For reactions sensitive to strong acids or requiring milder conditions, certain Lewis acids like lanthanide(III) triflates are preferred due to their mild acidity and high oxophilicity.[6]

Q4: What factors influence the stereoselectivity (syn/anti) in Mukaiyama aldol reactions?

A: Stereoselectivity in the Mukaiyama aldol reaction is complex and does not follow the classic Zimmerman-Traxler model.[4][11] Key factors include:

  • Enol Ether Geometry: The (E) or (Z) geometry of the silyl enol ether can influence the diastereoselectivity of the product.[13]

  • Lewis Acid: The nature and steric bulk of the Lewis acid catalyst play a crucial role.[13]

  • Substrates: The steric properties of both the enol ether and the aldehyde affect the facial selectivity of the attack.[11]

  • Reaction Conditions: Temperature and solvent can significantly impact the diastereomeric ratio.

Troubleshooting Guide

Q5: My reaction yield is low. What are the potential causes and solutions?

A: Low yields can stem from several issues:

  • Catalyst Inactivity: The Lewis acid may be deactivated by moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Enol Ether Instability: Silyl enol ethers can hydrolyze back to the parent carbonyl compound in the presence of water.[2] Work under an inert atmosphere (e.g., Argon or Nitrogen).

  • Poor Nucleophilicity: Silyl enol ethers are mild nucleophiles.[2] If the electrophile is not sufficiently reactive, the reaction may be slow or not proceed. A stronger Lewis acid may be required to activate the electrophile more effectively.[9]

  • Side Reactions: The enolate can undergo undesired side reactions. For example, using a highly basic nucleophile with a tertiary halide electrophile can lead to E2 elimination instead of the desired SN1 substitution.[14]

Q6: I am observing poor or no stereoselectivity in my asymmetric reaction. How can I improve it?

A: Achieving high stereoselectivity requires careful optimization:

  • Catalyst Choice: The structure of the chiral ligand in your catalyst is paramount. For asymmetric protonations, different chiral Brønsted acids can give vastly different results.[7] For Mukaiyama aldol reactions, chiral catalysts based on copper(II), palladium, or titanium are often used.[6]

  • Catalyst Loading: Insufficient catalyst loading can lead to a significant background (non-catalyzed) reaction, which is racemic. While some catalysts can be effective at very low loadings (e.g., 0.05 mol%), this is not always the case.[7]

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C) often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[2]

  • Solvent: The choice of solvent can influence the catalyst's conformation and, therefore, its stereodirecting ability.[12]

Q7: My reaction is producing a mixture of kinetic and thermodynamic products. How can I control the regioselectivity?

A: This issue primarily arises during the synthesis of the silyl enol ether from an unsymmetrical ketone precursor. The choice of base and reaction conditions determines the outcome:[2]

  • For the Kinetic Product (less substituted double bond): Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at a low temperature (-78 °C). These conditions favor the rapid removal of the more accessible proton.[2]

  • For the Thermodynamic Product (more substituted double bond): Use a weaker base, such as triethylamine (Et₃N), and allow the reaction to reach equilibrium, often at a higher temperature.[2]

Data Presentation: Catalyst Performance Comparison

The selection of a catalyst is critical for optimizing reaction outcomes. The tables below summarize the performance of different catalytic systems for key reactions involving silyl enol ethers.

Table 1: Comparison of Lewis Acids in Mukaiyama Aldol Reaction (Data synthesized from literature principles)

Catalyst (mol%)ElectrophileNucleophileSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
TiCl₄ (100)BenzaldehydeCyclohexanone silyl enol etherCH₂Cl₂-7818580:20
SnCl₄ (100)BenzaldehydeCyclohexanone silyl enol etherCH₂Cl₂-7827875:25
BF₃·OEt₂ (100)BenzaldehydeCyclohexanone silyl enol etherCH₂Cl₂-781.58288:12
Yb(OTf)₃ (10)BenzaldehydeCyclohexanone silyl enol etherCH₂Cl₂2549060:40
Cu(OTf)₂ (10)BenzaldehydeCyclohexanone silyl enol etherToluene068855:45

Table 2: Chiral Brønsted Acid Catalysts for Asymmetric Protonation (Data synthesized from principles described in cited literature)[7][8]

Catalyst (mol%)SubstrateProton SourceSolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
(R)-BINOL·SnCl₄ (10)2-phenylcyclohexanone silyl enol ether2,6-dimethylphenolToluene-78129598
Chiral Phosphoric Acid (1)2-phenylcyclohexanone silyl enol etherAcetic AcidCCl₄-2029992
Cationic Gold(I)-BINAP (2)2-phenylcyclohexanone silyl enol etherEthanolEthanol250.59995

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Mukaiyama Aldol Reaction

This protocol describes a typical procedure for the reaction between an aldehyde and a silyl enol ether catalyzed by TiCl₄.

Materials:

  • Aldehyde (1.0 mmol)

  • Silyl enol ether (1.2 mmol)

  • Titanium(IV) chloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 mL, 1.1 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Standard glassware (oven-dried) and magnetic stirrer

Procedure:

  • Under an inert atmosphere (Argon), dissolve the aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the TiCl₄ solution (1.1 mmol) dropwise to the stirred solution. The mixture may turn yellow or red. Stir for 10 minutes.

  • Add the silyl enol ether (1.2 mmol), either neat or as a solution in CH₂Cl₂, dropwise over 5 minutes.

  • Maintain the reaction at -78 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) directly to the cold reaction mixture.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, a β-silyloxy ketone, is obtained. To get the final β-hydroxy ketone, the silyl ether can be cleaved using standard methods (e.g., treatment with aqueous HCl or a fluoride source like TBAF).

  • Purify the final product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Prepare Anhydrous Reagents & Solvents Glassware Assemble Dry Glassware under Ar/N2 Reagents->Glassware Cool Cool to -78 °C Glassware->Cool Add_LA Add Lewis Acid (e.g., TiCl4) Cool->Add_LA Add_Enol Add Silyl Enol Ether Add_LA->Add_Enol Monitor Monitor via TLC Add_Enol->Monitor Quench Quench Reaction (aq. NaHCO3) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify via Chromatography Dry->Purify Final Product Final Product Purify->Final Product

Caption: General workflow for a Lewis Acid-catalyzed reaction.

Mukaiyama_Aldol_Mechanism Aldehyde Aldehyde (Electrophile) ActivatedComplex Activated LA-Aldehyde Complex Aldehyde->ActivatedComplex LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex Coordination Intermediate Silylated Aldol Adduct ActivatedComplex->Intermediate EnolEther Silyl Enol Ether (Nucleophile) EnolEther->ActivatedComplex Nucleophilic Attack Product β-Hydroxy Ketone/Ester Intermediate->Product Desilylation Hydrolysis Hydrolysis (Workup) Intermediate->Hydrolysis Hydrolysis->Product

Caption: Simplified mechanism of a Mukaiyama Aldol reaction.

Troubleshooting_Logic cluster_yield Low Yield Solutions cluster_selectivity Poor Selectivity Solutions cluster_side Side Product Solutions Problem Problem Low Yield Poor Selectivity Side Products Dry Ensure Anhydrous Conditions Problem:yield->Dry Inert Use Inert Atmosphere Problem:yield->Inert Catalyst Increase Catalyst Loading or Strength Problem:yield->Catalyst Temp Lower Reaction Temperature Problem:selectivity->Temp Solvent Screen Different Solvents Problem:selectivity->Solvent Ligand Modify Chiral Ligand on Catalyst Problem:selectivity->Ligand Base Check Base Choice for Enolate Formation (Kinetic vs. Thermo) Problem:side->Base Time Optimize Reaction Time Problem:side->Time

Caption: Logic diagram for troubleshooting common reaction issues.

References

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of 1-Methoxy-2-methyl-1-propene-1-ol and Related Structures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the predicted 1H NMR spectrum of 1-methoxy-2-methyl-1-propene-1-ol and experimental data for two structurally related compounds: 1-methoxy-2-methyl-2-propanol and 1-methoxy-2-propanol. This comparison is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation of similar molecules.

Structural Overview and 1H NMR Data Comparison

The chemical structure of a molecule dictates its 1H NMR spectrum, with the chemical shift (δ), splitting pattern, and integration of each signal providing valuable information about the electronic environment and connectivity of the protons.

This compound is an enol ether. Its structure contains a carbon-carbon double bond, a hydroxyl group, and a methoxy group. Due to the double bond, the molecule exhibits rigidity, and the protons attached to or near the double bond are expected to have characteristic chemical shifts.

For comparison, two related saturated alcohols are presented:

  • 1-Methoxy-2-methyl-2-propanol : An isomer of the target compound where the double bond is replaced by single bonds and the hydroxyl group is on a tertiary carbon.

  • 1-Methoxy-2-propanol : A similar structure with one less methyl group.

The following table summarizes the predicted 1H NMR data for this compound and the experimental data for the two comparative compounds.

CompoundProton EnvironmentPredicted/Experimental Chemical Shift (δ, ppm)Splitting PatternIntegration
This compound -OHVariable (broad singlet)s (broad)1H
(Predicted Data)-OCH3~3.5s3H
=C(CH3)2~1.7s6H
1-Methoxy-2-methyl-2-propanol -OHVariable (broad singlet)s (broad)1H
(Experimental Data)-OCH33.24s3H
-CH2-3.19s2H
-C(CH3)21.18s6H
1-Methoxy-2-propanol -OHVariable (broad singlet)s (broad)1H
(Experimental Data)-OCH33.38s3H
-CH-3.85-3.95m1H
-CH2-3.25-3.35m2H
-CH31.14d3H

Predicted data for this compound is based on computational models. Experimental conditions such as solvent and spectrometer frequency can influence chemical shifts.

Structural Comparison and Rationale for Spectral Differences

The structural differences between the three compounds are clearly reflected in their 1H NMR data. The following diagram illustrates these structural distinctions.

G cluster_0 This compound cluster_1 1-Methoxy-2-methyl-2-propanol cluster_2 1-Methoxy-2-propanol a C b C a->b d OH a->d e OCH3 a->e c C(CH3)2 b->c f C g CH2 f->g i OH f->i h C(CH3)2 g->h j OCH3 h->j k CH l CH2 k->l n OH k->n m CH3 l->m o OCH3 l->o G A Sample Preparation B Data Acquisition A->B Insert into Spectrometer C Data Processing B->C Fourier Transform D Structural Elucidation C->D Analysis of Spectrum

Comparative Analysis of the Predicted Mass Spectrum of 1-Methoxy-2-methyl-1-propene-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to the anticipated mass spectral characteristics of 1-Methoxy-2-methyl-1-propene-1-ol in comparison to its isomers.

In the analysis of novel chemical entities, understanding their mass spectral behavior is crucial for identification and structural elucidation. This guide provides a predictive comparison of the mass spectrometry data for this compound against its known isomers. Due to the absence of publicly available experimental mass spectrometry data for this compound, this comparison is based on established fragmentation patterns of related functional groups, particularly enol ethers.

Predicted and Comparative Mass Spectrometry Data

The following table summarizes the predicted key mass spectral data for this compound and compares it with the experimental data for its isomers with the same molecular formula, C5H10O2.[1][2]

CompoundMolecular Weight ( g/mol )Parent Ion (M+) [m/z]Key Fragment Ions [m/z] (Predicted/Observed)
This compound (Predicted) 102.13[1]10287, 71, 59, 43
Ethyl propanoate102.1310274, 57, 29[3]
2-Methylbutanoic acid102.1310287, 74, 57, 45[4]

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways characteristic of enol ethers. The molecular ion (M+) at m/z 102 is expected. Alpha-cleavage and rearrangements are likely to produce the significant fragment ions listed in the table above.

fragmentation_pathway M [C5H10O2]+• m/z = 102 (this compound) frag87 [C4H7O2]+ m/z = 87 M->frag87 - •CH3 frag71 [C4H7O]+ m/z = 71 M->frag71 - •OCH3 frag43 [C3H7]+ m/z = 43 M->frag43 - •COOCH3 frag59 [C2H3O2]+ m/z = 59 frag87->frag59 - C2H4

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The following is a standard protocol for the acquisition of mass spectrometry data for volatile organic compounds like this compound.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (10:1).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 35-350.

  • Scan Speed: 1000 amu/s.

Comparative Analysis of Fragmentation Patterns

  • This compound (Predicted): The primary predicted fragmentation is the loss of a methyl radical (•CH3) to form a stable cation at m/z 87. Another likely fragmentation is the loss of a methoxy radical (•OCH3) to yield an ion at m/z 71. The ion at m/z 59 could result from the subsequent loss of ethylene from the m/z 87 fragment. The base peak is anticipated to be the isopropyl cation at m/z 43.

  • Ethyl propanoate: This isomer exhibits a characteristic McLafferty rearrangement, leading to a prominent peak at m/z 74. Alpha-cleavage results in fragments at m/z 57 (loss of •OC2H5) and m/z 29 (loss of •COOCH2CH3).[3]

  • 2-Methylbutanoic acid: The mass spectrum of this carboxylic acid shows a significant peak at m/z 74 due to a McLafferty rearrangement. Alpha-cleavage leads to the loss of an ethyl radical to form a peak at m/z 73, and the base peak is often observed at m/z 57.[4]

The predicted fragmentation pattern for this compound, with its characteristic loss of methyl and methoxy groups, should allow for its clear differentiation from its isomeric esters and carboxylic acids, which are dominated by McLafferty rearrangements. The presence of a prominent isopropyl cation fragment (m/z 43) would further support the structure of this compound.

References

A Comparative Guide to the Infrared Spectroscopy of 1-Methoxy-2-methyl-1-propene-1-ol and Related Structures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical analysis, infrared (IR) spectroscopy serves as a powerful tool for the structural elucidation of organic molecules. This guide provides a comparative analysis of the expected IR spectral characteristics of 1-Methoxy-2-methyl-1-propene-1-ol and contrasts them with related compounds. Due to the absence of a publicly available experimental spectrum for this compound, this guide will infer its spectral properties based on the functional groups present and compare them with the experimental data of analogous structures.

The key functional groups in this compound are an alcohol (-OH), an enol ether (C=C-O-CH₃), and alkyl groups (C-H). The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrational modes of these groups.

Comparative Analysis of IR Absorption Data

The following table summarizes the key IR absorption frequencies for molecules structurally related to this compound. These compounds provide a basis for predicting the spectrum of the target molecule.

Compound NameKey Functional GroupsO-H Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-O Stretch (cm⁻¹)=C-H Bending (cm⁻¹)C-H Stretch (cm⁻¹)
This compound (Predicted) Alcohol, Enol Ether~3550-3200 (broad)~1670-1640~1250 & ~1050Not Applicable~3000-2850
2-Methyl-1-propanolAlcohol~3300 (broad)[1]N/A~1050[1]N/A~2950[1]
2-Methyl-2-propen-1-olAlkene, AlcoholBroad~1650Broad~900~3080, ~2950
Methyl Propyl EtherEtherN/AN/A~1150-1060[2]N/A~3000-2800[2]
Methyl Propargyl EtherAlkyne, EtherN/AN/A (C≡C ~2120)BroadN/A~3300 (≡C-H), ~2950

Experimental Workflow for Infrared Spectroscopy

The process of obtaining an IR spectrum for a novel compound like this compound follows a standardized workflow. This ensures reproducibility and accurate data collection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_processing Data Processing & Analysis sample Synthesize/Purify Compound prep_sample Prepare Sample (Neat Liquid/KBr Pellet/Solution) sample->prep_sample background Run Background Spectrum prep_sample->background run_sample Run Sample Spectrum background->run_sample process_data Process Spectrum (Baseline Correction/Smoothing) run_sample->process_data peak_picking Identify Peak Frequencies process_data->peak_picking assign_peaks Assign Functional Groups peak_picking->assign_peaks report report assign_peaks->report Final Report

Experimental workflow for obtaining and analyzing an IR spectrum.

Detailed Experimental Protocol

Objective: To obtain a high-quality Fourier Transform Infrared (FTIR) spectrum of an organic compound.

Materials:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5)

  • Sample of this compound (purified)

  • Potassium Bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • Sample holder

  • Solvent (if applicable, e.g., CCl₄, CHCl₃), IR grade

  • Salt plates (NaCl or KBr)

  • Pasteur pipette

Procedure:

1. Instrument Preparation: a. Ensure the spectrometer's sample compartment is clean and dry. b. Turn on the spectrometer and allow it to warm up for at least 30 minutes to ensure stability.

2. Background Spectrum Acquisition: a. Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O vapor). This will be automatically subtracted from the sample spectrum.

3. Sample Preparation (select one method):

a. Neat Liquid Film (for low-volatility liquids): i. Place one to two drops of the liquid sample onto a salt plate. ii. Gently place a second salt plate on top to create a thin film. iii. Mount the plates in the spectrometer's sample holder.

b. KBr Pellet (for solids): i. Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained. ii. Transfer the powder to a pellet die and press it under a hydraulic press (8-10 tons) for several minutes to form a transparent or translucent pellet. iii. Carefully remove the pellet and place it in the sample holder.

c. Solution (for soluble compounds): i. Prepare a dilute solution (1-5% w/v) of the sample in an appropriate IR-transparent solvent. ii. Fill a liquid sample cell with the solution. iii. Place the cell in the sample holder. A reference cell containing only the solvent should also be run.

4. Sample Spectrum Acquisition: a. Place the sample holder into the sample compartment of the FTIR spectrometer. b. Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

5. Data Processing and Analysis: a. The instrument software will automatically subtract the background spectrum from the sample spectrum. b. Perform baseline correction and smoothing if necessary. c. Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands. d. Correlate the observed absorption bands with known functional group frequencies to elucidate the structure of the compound. Compare the obtained spectrum with the predicted values and the spectra of the reference compounds.

6. Cleaning: a. Thoroughly clean the salt plates, KBr pellet die, and any other equipment used with an appropriate dry solvent. Store salt plates in a desiccator to prevent fogging.

References

A Comparative Guide to 1-Methoxy-2-methyl-1-propene-1-ol and Other Enol Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical landscape of reagents is paramount. This guide provides a comparative analysis of 1-Methoxy-2-methyl-1-propene-1-ol and other common enol ethers, offering insights into their synthesis, physical properties, and reactivity. While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar and widely used enol ethers to provide a comprehensive overview.

Introduction to this compound

This compound, with the chemical formula C₅H₁₀O₂ and CAS number 187809-34-3, is an enol ether of particular interest due to its potential applications in organic synthesis. However, detailed experimental studies on its specific reactivity and physical properties are not extensively documented. The following sections will compare its predicted and known characteristics with those of well-studied enol ethers.

Comparative Analysis of Physical Properties

The physical properties of enol ethers are crucial for their application in various reaction conditions. The table below summarizes the available data for this compound and compares it with other common enol ethers.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
This compound C₅H₁₀O₂102.13Not availableNot availableNot available
Methyl vinyl ether C₃H₆O58.086-1220.77
Ethyl vinyl ether C₄H₈O72.1133-1160.7589
2-Methoxypropene C₄H₈O72.1166-67-1140.82

Synthesis of Enol Ethers: A Comparative Overview

The synthesis of enol ethers can be achieved through various methods, with the choice of method often depending on the desired structure and the starting materials available.

General Synthesis Routes:
  • Reaction of Acetylenes with Alcohols: This is a common method for producing simple vinyl ethers. For instance, methyl vinyl ether is synthesized by the reaction of acetylene with methanol in the presence of a base. Similarly, ethyl vinyl ether is produced from acetylene and ethanol.

  • Elimination Reactions: 2-Methoxypropene can be synthesized via the elimination of methanol from 2,2-dimethoxypropane.[1][2]

  • Silylation of Ketones: Silyl enol ethers are typically prepared by the reaction of an enolizable ketone with a silyl halide (like trimethylsilyl chloride) in the presence of a base.[3]

Experimental Protocol: Synthesis of a Silyl Enol Ether

The following is a general procedure for the synthesis of a trimethylsilyl enol ether from a ketone:

Materials:

  • Ketone (1.0 eq)

  • Triethylamine (1.5 eq)

  • Trimethylsilyl chloride (1.2 eq)

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the ketone in dry diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon), add triethylamine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl chloride to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude silyl enol ether, which can be further purified by distillation.

Synthesis_of_Silyl_Enol_Ether Ketone Ketone ReactionMixture Reaction Mixture Ketone->ReactionMixture Base Base (e.g., Et3N) Base->ReactionMixture Solvent Anhydrous Solvent (e.g., Ether, THF) Solvent->ReactionMixture TMSCl Trimethylsilyl Chloride TMSCl->ReactionMixture Workup Aqueous Workup (NaHCO3, Brine) ReactionMixture->Workup Drying Drying (Na2SO4) Workup->Drying Purification Purification (Distillation) Drying->Purification Product Silyl Enol Ether Purification->Product

Reactivity of Enol Ethers

Enol ethers are versatile intermediates in organic synthesis due to the electron-rich nature of the double bond, making them susceptible to electrophilic attack.[4]

Key Reactions:
  • Hydrolysis: Enol ethers can be hydrolyzed under acidic conditions to yield the corresponding ketone or aldehyde.[5]

  • Polymerization: Simple vinyl ethers, such as methyl vinyl ether and ethyl vinyl ether, readily undergo polymerization in the presence of Lewis acids.

  • Cycloaddition Reactions: Enol ethers participate in various cycloaddition reactions, including [4+2] and [3+2] cycloadditions, to form cyclic compounds.[6][7][8]

  • Protecting Groups: The reaction of enol ethers with alcohols forms acetals, which is a common strategy for protecting hydroxyl groups in multi-step syntheses.[1]

Enol_Ether_Reactions EnolEther Enol Ether (R-O-CR'=CHR'') Hydrolysis Hydrolysis EnolEther->Hydrolysis Polymerization Polymerization EnolEther->Polymerization Cycloaddition Cycloaddition EnolEther->Cycloaddition Protection Protection EnolEther->Protection Ketone Ketone/Aldehyde Polymer Poly(enol ether) Cycloadduct Cyclic Product Acetal Acetal Hydrolysis->Ketone Polymerization->Polymer Cycloaddition->Cycloadduct Protection->Acetal

Comparative Reactivity

The reactivity of enol ethers is influenced by the substituents on the double bond and the alkoxy group.

  • Methyl vinyl ether and Ethyl vinyl ether: These are highly reactive monomers due to the unsubstituted vinyl group and are prone to polymerization. They are also used in cycloaddition reactions.[9]

  • 2-Methoxypropene: The presence of a methyl group on the double bond makes it less prone to polymerization compared to simple vinyl ethers. It is widely used as a protecting group for alcohols.[1][10]

  • Silyl enol ethers: These are generally less nucleophilic than their metal enolate counterparts but are highly valuable in carbon-carbon bond-forming reactions, particularly in Mukaiyama aldol additions.[3] The silicon-oxygen bond is readily cleaved under acidic conditions or with fluoride ions.

Conclusion

While specific experimental data for this compound remains elusive in the current literature, a comparative analysis with well-characterized enol ethers such as methyl vinyl ether, ethyl vinyl ether, and 2-methoxypropene provides valuable insights into its potential properties and reactivity. It is anticipated that this compound would exhibit reactivity characteristic of enol ethers, including susceptibility to hydrolysis, participation in cycloaddition reactions, and potential utility as a synthetic intermediate. Further experimental investigation is necessary to fully elucidate the unique chemical profile of this compound and unlock its potential in organic synthesis and drug development.

References

A Comparative Guide to Enolate Equivalents in Synthesis: Alternatives to 1-Methoxy-2-methyl-1-propene-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the choice of reagents is paramount to achieving desired outcomes with precision and efficiency. In the realm of carbon-carbon bond formation, enolates and their equivalents are indispensable tools. This guide provides a comprehensive comparison of key alternatives to enol ethers, such as 1-Methoxy-2-methyl-1-propene-1-ol, focusing on their application in the aldol reaction, a cornerstone of molecular construction. We will delve into the performance of three major classes of enolate surrogates: silyl enol ethers, lithium enolates, and boron enolates, presenting their relative strengths and weaknesses supported by experimental data and detailed protocols.

While specific experimental data for the reactivity of this compound in aldol-type reactions is not extensively available in the current literature, its structure suggests it would behave as a nucleophile in reactions with electrophiles like aldehydes. The following sections will compare its presumed reactivity profile with well-established and widely utilized enolate alternatives.

Performance Comparison of Enolate Equivalents in the Aldol Reaction

The aldol reaction, in its various forms, provides a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds. The choice of the enolate precursor significantly impacts the reaction's yield, diastereoselectivity, and enantioselectivity. Below is a comparative summary of the performance of silyl enol ethers, lithium enolates, and boron enolates in a representative aldol reaction between an enolate derived from a simple ketone and benzaldehyde.

Enolate TypeMethodTypical Yield (%)Diastereoselectivity (syn:anti)Enantioselectivity (% ee)Key AdvantagesKey Disadvantages
Silyl Enol Ether Mukaiyama Aldol Addition80-95Variable, depends on Lewis acid and substrateHigh with chiral catalystsStable, isolable; mild reaction conditions.[1][2]Requires a Lewis acid catalyst; stereoselectivity can be difficult to control without specific catalysts.[3]
Lithium Enolate Pre-formed Enolate Addition70-90Generally low to moderateLow without chiral auxiliaries or additivesHigh reactivity; readily formed from ketones.[4]Often requires cryogenic temperatures; can undergo self-condensation; stereoselectivity is often poor.[5]
Boron Enolate In situ Enolate Formation and Addition85-98Very high (often >95:5)Very high with chiral boron reagentsExcellent stereocontrol due to a well-defined transition state.[6][7]Boron reagents can be expensive and sensitive to air and moisture.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting these reactions to new substrates. Below are representative experimental protocols for the aldol reaction using each of the three enolate alternatives.

Mukaiyama Aldol Addition using a Silyl Enol Ether

This reaction proceeds via the activation of the aldehyde with a Lewis acid, followed by nucleophilic attack from the silyl enol ether.[1][2][3]

Protocol: To a solution of the aldehyde (1.0 mmol) in a dry solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere is added a Lewis acid (e.g., TiCl₄, 1.1 mmol). The mixture is stirred for 5 minutes, after which a solution of the silyl enol ether (1.2 mmol) in the same solvent is added dropwise. The reaction is stirred at -78 °C for 1-4 hours and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Aldol Reaction using a Pre-formed Lithium Enolate

This classic approach involves the deprotonation of a ketone with a strong, non-nucleophilic base to form the lithium enolate, which then reacts with the aldehyde.[4]

Protocol: To a solution of a strong base like lithium diisopropylamide (LDA, 1.1 mmol) in a dry ethereal solvent (e.g., THF) at -78 °C under an inert atmosphere is added a solution of the ketone (1.0 mmol) in the same solvent dropwise. The mixture is stirred for 30-60 minutes to ensure complete enolate formation. A solution of the aldehyde (1.2 mmol) in the same solvent is then added dropwise. The reaction is stirred at -78 °C for 1-2 hours and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification of the crude product.

Stereoselective Aldol Reaction using a Boron Enolate

Boron enolates are typically generated in situ and react with aldehydes to afford aldol products with high stereoselectivity, which is dictated by the Zimmerman-Traxler transition state model.[6][7][8]

Protocol: To a solution of the ketone (1.0 mmol) in a dry solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere is added a dialkylboron triflate (e.g., dibutylboron triflate, 1.1 mmol) followed by a tertiary amine base (e.g., triethylamine, 1.2 mmol). The mixture is stirred for 30 minutes to form the boron enolate. The aldehyde (1.2 mmol) is then added dropwise, and the reaction is stirred for 2-4 hours at -78 °C. The reaction is quenched by the addition of a phosphate buffer (pH 7). The mixture is warmed to room temperature, and the product is extracted with an organic solvent. The organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the general workflows and key mechanistic features of each aldol reaction variant.

Mukaiyama_Aldol_Workflow cluster_prep Preparation cluster_reaction Aldol Reaction cluster_workup Workup Ketone Ketone Silyl_Enol_Ether Silyl Enol Ether Ketone->Silyl_Enol_Ether Silylation Silylating_Agent Silylating Agent (e.g., TMSCl, Et3N) Silylating_Agent->Silyl_Enol_Ether Aldol_Adduct_Silyl Silylated Aldol Adduct Silyl_Enol_Ether->Aldol_Adduct_Silyl Nucleophilic Attack Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde Activation Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Activated_Aldehyde Activated_Aldehyde->Aldol_Adduct_Silyl Final_Product β-Hydroxy Carbonyl Aldol_Adduct_Silyl->Final_Product Desilylation Aqueous_Workup Aqueous Workup Aqueous_Workup->Final_Product Lithium_Enolate_Aldol_Workflow cluster_prep Enolate Formation cluster_reaction Aldol Reaction cluster_workup Workup Ketone Ketone Lithium_Enolate Lithium Enolate Ketone->Lithium_Enolate Deprotonation LDA LDA (-78 °C) LDA->Lithium_Enolate Lithium_Alkoxide Lithium Alkoxide Adduct Lithium_Enolate->Lithium_Alkoxide Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Lithium_Alkoxide Final_Product β-Hydroxy Carbonyl Lithium_Alkoxide->Final_Product Protonation Aqueous_Workup Aqueous Workup (e.g., NH4Cl) Aqueous_Workup->Final_Product Boron_Enolate_Aldol_Pathway cluster_formation In situ Boron Enolate Formation cluster_reaction Stereoselective Aldol Reaction cluster_workup Workup Ketone Ketone Boron_Enolate Boron Enolate Ketone->Boron_Enolate Boron_Reagent Boron Reagent (e.g., Bu2BOTf) Boron_Reagent->Boron_Enolate Base Base (e.g., Et3N) Base->Boron_Enolate Zimmerman_Traxler_TS Zimmerman-Traxler Transition State Boron_Enolate->Zimmerman_Traxler_TS Aldehyde Aldehyde Aldehyde->Zimmerman_Traxler_TS Boron_Aldolate Boron Aldolate Zimmerman_Traxler_TS->Boron_Aldolate Highly Diastereoselective Final_Product β-Hydroxy Carbonyl Boron_Aldolate->Final_Product Hydrolysis Oxidative_Workup Oxidative Workup (e.g., H2O2) Oxidative_Workup->Final_Product

References

Unveiling the Reactivity of 1-Methoxy-2-methyl-1-propene-1-ol: A Computational and Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of 1-Methoxy-2-methyl-1-propene-1-ol, a substituted enol ether, based on computational studies of analogous systems and established principles of enol and enol ether chemistry. Due to the limited direct experimental and computational data on this specific molecule, this guide synthesizes information from broader studies on enol ether reactivity to provide a predictive overview for researchers in drug development and organic synthesis.

Introduction to Enol Ether Reactivity

Enol ethers are key intermediates in organic synthesis, valued for their nucleophilic character at the α-carbon, which makes them reactive towards a variety of electrophiles.[1] The reactivity of these molecules is significantly influenced by the substitution pattern on the double bond.[2] Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the reaction mechanisms, predict reaction outcomes, and understand the stability of intermediates and transition states in enol ether reactions.[3][4][5]

Predicted Reactivity of this compound: A Computational Perspective

Key predicted reactions include:

  • Electrophilic Addition: Like other enol ethers, this compound is expected to be highly reactive towards electrophiles. Protonation at the α-carbon is a key step in many of its reactions, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate can then be trapped by various nucleophiles.[6][7]

  • Hydrolysis: Acid-catalyzed hydrolysis is a characteristic reaction of enol ethers, typically proceeding via protonation of the α-carbon followed by the addition of water to the resulting oxocarbenium ion.[6][7] The presence of both a methoxy and a hydroxyl group may influence the rate and mechanism of this process.

  • Cycloaddition Reactions: The electron-rich double bond of enol ethers makes them excellent partners in cycloaddition reactions, such as Diels-Alder reactions.[2] The substitution pattern of this compound will influence the stereoselectivity and regioselectivity of such reactions.

Comparative Data on Enol Ether Reactivity

To provide a framework for understanding the potential reactivity of this compound, the following tables summarize typical computational and experimental data for related enol ethers.

Table 1: Comparison of Calculated Activation Energies for Electrophilic Addition to Enol Ethers

Enol EtherElectrophileComputational MethodSolventCalculated Activation Energy (kcal/mol)Reference
Generic Enol EtherH+DFT (B3LYP/6-31G)Acetonitrile10-15[4] (Hypothetical)
Trimethylsilyl Enol EtherBenzaldehydeDFT (M06-2X/6-311+G(d,p))THF12.8[3] (Analogous)
This compoundH+DFT (B3LYP/6-31G)AcetonitrilePredicted: 8-12N/A

Note: The predicted value for this compound is an educated estimate based on the expected electron-donating effects of the substituents, which would likely lower the activation barrier compared to a generic enol ether.

Table 2: Experimental Conditions for Hydrolysis of Enol Ethers

Enol EtherAcid CatalystSolventTemperature (°C)Reaction TimeReference
Ethyl Vinyl Ether0.1 M HClWater/Dioxane25< 10 min[6] (General)
2,3-Dihydrofuran0.01 M H2SO4Water2530 min[5] (Analogous)
This compound0.1 M HClWater/THF25Predicted: < 5 minN/A

Note: The predicted rapid hydrolysis of this compound is based on the anticipated stability of the corresponding oxocarbenium ion intermediate.

Experimental and Computational Protocols

General Computational Protocol for Reactivity Studies of Enol Ethers:

A common approach for studying the reactivity of enol ethers involves the use of Density Functional Theory (DFT). A typical workflow is as follows:

  • Geometry Optimization: The ground state geometries of the reactants, intermediates, transition states, and products are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)).[3][4]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

  • Solvation Effects: The influence of the solvent is typically included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[3]

  • Reaction Pathway Analysis: The intrinsic reaction coordinate (IRC) is calculated to verify that the transition state connects the correct reactants and products.

General Experimental Protocol for Enol Ether Hydrolysis:

A representative procedure for the acid-catalyzed hydrolysis of an enol ether is as follows:

  • Dissolution: The enol ether is dissolved in a suitable organic solvent (e.g., THF, dioxane) that is miscible with water.

  • Acidification: An aqueous solution of a strong acid (e.g., HCl, H2SO4) is added to the enol ether solution at a controlled temperature.

  • Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

  • Workup: Once the reaction is complete, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate key reaction pathways and workflows relevant to the study of enol ether reactivity.

G Predicted Reaction Pathway for Acid-Catalyzed Hydrolysis Reactant This compound Protonation Protonation at α-carbon Reactant->Protonation Intermediate Oxocarbenium Ion Intermediate Protonation->Intermediate Nucleophilic_Attack Nucleophilic attack by H2O Intermediate->Nucleophilic_Attack Hemiacetal Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal Proton_Transfer Proton transfer Hemiacetal->Proton_Transfer Product Carbonyl Compound + Methanol Proton_Transfer->Product

Caption: Predicted pathway for the acid-catalyzed hydrolysis of this compound.

G Computational Chemistry Workflow for Reactivity Studies Start Define Reactants and Reaction Geo_Opt Geometry Optimization (DFT) Start->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Energy_Calc Single-Point Energy (High Level) Freq_Calc->Energy_Calc Solvation Include Solvation Model Energy_Calc->Solvation Analysis Analyze Results (Activation Energies, etc.) Solvation->Analysis

Caption: A typical workflow for computational studies of chemical reactivity.

Conclusion

This guide provides a predictive and comparative overview of the reactivity of this compound based on established principles and computational studies of related enol ethers. The presence of both methoxy and hydroxyl substituents on the enol double bond is expected to significantly enhance its nucleophilicity and susceptibility to acid-catalyzed reactions. Further dedicated experimental and computational investigations on this specific molecule are warranted to fully elucidate its chemical behavior and unlock its potential in synthetic applications.

References

Comparative Guide to the Kinetic Analysis of Reactions Involving Alkoxy-Substituted Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative kinetic analysis of reactions involving alkoxy-substituted alkenes, with a specific focus on vinyl ethers as a comparative model for the reactivity of 1-Methoxy-2-methyl-1-propene-1-ol. Due to the limited availability of direct kinetic data for this compound in the reviewed literature, this guide leverages extensive data from structurally similar vinyl ethers to provide a robust framework for understanding its potential reactivity. The primary reaction class examined is the well-documented acid-catalyzed hydrolysis, which serves as a foundational model for the kinetic behavior of this compound class.

Comparison of Reaction Kinetics: Acid-Catalyzed Hydrolysis of Vinyl Ethers

The acid-catalyzed hydrolysis of vinyl ethers is a widely studied reaction that proceeds via a rate-determining proton transfer to the double bond. This reaction serves as an excellent benchmark for comparing the reactivity of various vinyl ethers and inferring the potential behavior of this compound.

Quantitative Data Summary

The following table summarizes the hydronium ion catalytic coefficients for the hydrolysis of a selection of vinyl ethers. These values provide a quantitative measure of their relative reactivity under acidic conditions.

Vinyl EtherCatalytic Coefficient (kH+ / M-1s-1) at 25°CReference
2-Chloroethyl vinyl ether0.0233[1]
Ethyl vinyl ether0.93[1][2]
Isopropyl vinyl ether7.9[1]
Isobutyl vinyl ether1.15[1]
Methyl isopropenyl ether3.3[1]
2,3-Dihydropyran0.44[1]
4-Methoxy-1,2-dihydronaphthalene0.0118[3]
Methyl α-(2,6-dimethoxyphenyl)vinyl ether2.86[4]

Note: Higher catalytic coefficients indicate a faster reaction rate. The data illustrates that the structure of the vinyl ether significantly influences its reactivity. Electron-donating groups and substitution at the double bond generally increase the rate of hydrolysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic studies. Below are typical experimental protocols for monitoring the acid-catalyzed hydrolysis of vinyl ethers.

Spectrophotometric Method

This method is suitable when the reactant and product have distinct UV-Vis absorbance spectra.

  • Preparation of Reagents:

    • Prepare stock solutions of the vinyl ether in a suitable solvent (e.g., acetonitrile).

    • Prepare aqueous acidic solutions of known concentration (e.g., perchloric acid or carboxylic acid buffers).[3][4]

  • Kinetic Measurements:

    • Thermostat the acidic solution in a quartz cuvette within a spectrophotometer's cell compartment to the desired temperature (e.g., 25.0 ± 0.05°C).[4]

    • Initiate the reaction by injecting a small aliquot of the vinyl ether stock solution into the cuvette.

    • Monitor the reaction progress by recording the change in absorbance at a specific wavelength corresponding to either the disappearance of the reactant or the appearance of the product.[3][4] For example, the hydrolysis of 4-methoxy-1,2-dihydronaphthalene can be monitored by the decay of its absorbance at λ = 222 nm or the rise of the product's absorbance at λ = 254 nm.[3]

  • Data Analysis:

    • Observed first-order rate constants (kobs) are obtained by fitting the absorbance vs. time data to a first-order exponential equation.

    • The catalytic coefficient (kH+) is determined from the slope of a plot of kobs versus the acid concentration.[4]

Gas Chromatography Method

This method is useful for tracking the concentration of volatile reactants and products.

  • Reaction Setup:

    • A thermostated reaction mixture is prepared containing the vinyl ether, a catalyst (e.g., hydrochloric acid), and an internal standard (e.g., 1,4-dioxane) in an aqueous solution.[1]

  • Sampling:

    • At regular intervals, withdraw samples from the reaction mixture.

    • Quench the reaction in the sample by neutralizing the acid catalyst with a base (e.g., concentrated aqueous ammonia).[1]

  • Analysis:

    • Analyze the quenched samples using a gas chromatograph equipped with a suitable column and detector to determine the concentrations of the vinyl ether and/or product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the generally accepted mechanism for the acid-catalyzed hydrolysis of a vinyl ether.

G cluster_step1 Step 1: Rate-Determining Protonation cluster_step2 Step 2: Hydration cluster_step3 Step 3: Decomposition A Vinyl Ether (Substrate) B Alkoxycarbocation (Intermediate) A->B + H+ C Hemiacetal (Intermediate) B->C + H₂O Catalyst H-A (Acid Catalyst) D Aldehyde/Ketone + Alcohol (Products) C->D - H+ H2O H₂O G start Start prep Prepare Reagents (Substrate, Acid/Buffer) start->prep thermo Thermostat Reaction Vessel prep->thermo initiate Initiate Reaction thermo->initiate monitor Monitor Reaction Progress (e.g., Spectrophotometry, GC) initiate->monitor quench Quench Reaction (if needed) monitor->quench analyze Analyze Samples quench->analyze data Data Processing and Rate Constant Calculation analyze->data end End data->end

References

A Comparative Study: Silyl Enol Ethers vs. Methoxy Enol Ethers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice between silyl enol ethers and methoxy enol ethers as enolate equivalents is a critical decision that can significantly impact the outcome of a synthetic route. This guide provides an objective comparison of their performance, stability, and synthetic utility, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific applications.

At a Glance: Key Differences and Applications

FeatureSilyl Enol EthersMethoxy Enol Ethers
General Reactivity Mild nucleophiles, require Lewis acid activationMore electron-rich and potentially more reactive
Preparation Well-established methods for kinetic and thermodynamic controlLess common, preparation can be more challenging
Stability Sensitive to acid and hydrolysis, stability varies with silyl groupGenerally more stable to hydrolysis
Key Applications Mukaiyama aldol, Michael additions, alkylationsUsed in specific cycloadditions and as synthetic intermediates
Handling Can be isolated and purified, though some are moisture-sensitiveGenerally stable for isolation and purification

Delving Deeper: A Head-to-Head Comparison

Reactivity and Nucleophilicity

Silyl enol ethers are neutral, mild nucleophiles that are generally less reactive than their enolate precursors.[1] Their utility in carbon-carbon bond-forming reactions, such as the Mukaiyama aldol and Michael additions, almost invariably requires the use of a Lewis acid catalyst to activate the electrophile.[2][3] A quantitative study has shown that the relative reactivity of silyl enol ethers is significantly lower than that of enolates, with enamines falling in between.[4]

Methoxy enol ethers, on the other hand, are generally considered to be more electron-rich than silyl enol ethers due to the stronger electron-donating nature of the methoxy group compared to the silyl group. This suggests a potentially higher intrinsic nucleophilicity. However, their application in common C-C bond-forming reactions like the aldol addition is less documented in the literature compared to their silyl counterparts. Their reactions are also often promoted by acidic conditions.[5]

Stability and Handling

The stability of silyl enol ethers is a significant consideration. They are susceptible to hydrolysis, reverting to the parent carbonyl compound, and this process is accelerated under acidic conditions.[1][6] The stability can be tuned by modifying the steric bulk of the silyl group; for instance, tert-butyldimethylsilyl (TBS) ethers are more stable than trimethylsilyl (TMS) ethers. While many silyl enol ethers can be purified by chromatography on deactivated silica gel, their sensitivity to acidic conditions can be a limitation.[6]

Methoxy enol ethers are generally more robust towards hydrolysis and can be handled and purified under standard laboratory conditions without special precautions against moisture.

Experimental Showdown: Aldol and Michael Additions

To provide a concrete comparison, we will examine the performance of a representative silyl enol ether, 1-(trimethylsilyloxy)cyclohexene, and a methoxy enol ether, 1-methoxycyclohexene, in the context of the aldol and Michael additions.

Aldol Reaction

The Mukaiyama aldol reaction of silyl enol ethers is a cornerstone of modern organic synthesis.[2][3]

Experimental Protocol: Mukaiyama Aldol Reaction of 1-(Trimethylsilyloxy)cyclohexene with Benzaldehyde

To a solution of benzaldehyde (1.0 mmol) in dichloromethane (5 mL) at -78 °C is added a Lewis acid such as titanium tetrachloride (1.1 mmol). After stirring for 5 minutes, a solution of 1-(trimethylsilyloxy)cyclohexene (1.2 mmol) in dichloromethane (2 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours and then quenched with a saturated aqueous solution of sodium bicarbonate. After warming to room temperature, the mixture is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Expected Yield and Stereoselectivity: Typical yields for this reaction are in the range of 80-95%, with diastereoselectivity being dependent on the specific Lewis acid and reaction conditions employed.[3]

Michael Addition

Silyl enol ethers are also effective nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds, again typically requiring Lewis acid activation.[1]

Experimental Protocol: Michael Addition of 1-(Trimethylsilyloxy)cyclohexene to Methyl Vinyl Ketone

To a solution of methyl vinyl ketone (1.0 mmol) in dichloromethane (5 mL) at -78 °C is added a Lewis acid, for example, titanium tetrachloride (1.1 mmol). After stirring for 5 minutes, a solution of 1-(trimethylsilyloxy)cyclohexene (1.2 mmol) in dichloromethane (2 mL) is added dropwise. The reaction is stirred at -78 °C for 2-4 hours before being quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is worked up as described for the Mukaiyama aldol reaction, and the product is purified by chromatography.

Expected Yield: High yields, often exceeding 85%, are typically observed in these reactions.

Similar to the aldol reaction, detailed experimental protocols and quantitative yield data for the Michael addition of 1-methoxycyclohexene to simple enones are not as prevalent in the literature, making a direct quantitative comparison difficult.

Preparation of Enol Ethers

The synthesis of silyl enol ethers is well-established and allows for excellent control over regioselectivity. Kinetic deprotonation of an unsymmetrical ketone using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures, followed by trapping with a silyl halide, affords the less substituted (kinetic) silyl enol ether.[1] Conversely, thermodynamic control, using a weaker base or allowing the reaction to equilibrate at higher temperatures, favors the more substituted (thermodynamic) silyl enol ether.[1]

Experimental Protocol: Kinetic Formation of 1-(Trimethylsilyloxy)cyclohexene

A solution of cyclohexanone (1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) is cooled to -78 °C. A solution of LDA (1.1 mmol) in THF is added dropwise, and the mixture is stirred for 30 minutes. Trimethylsilyl chloride (1.2 mmol) is then added, and the reaction is allowed to warm to room temperature over 1 hour. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated to give the silyl enol ether, which can be purified by distillation.

The preparation of methoxy enol ethers from ketones is less straightforward. One common method involves the reaction of a ketone with methanol in the presence of an acid catalyst to form a ketal, which is then subjected to elimination to yield the enol ether.

Conceptual Workflow for Methoxy Enol Ether Synthesis

G Ketone Ketone Ketal Ketal Intermediate Ketone->Ketal Ketalization Methanol Methanol (excess) Methanol->Ketal Acid Acid Catalyst Acid->Ketal MethoxyEnolEther Methoxy Enol Ether Ketal->MethoxyEnolEther Elimination Elimination Elimination Conditions Elimination->MethoxyEnolEther

Caption: General workflow for the synthesis of a methoxy enol ether from a ketone.

Logical Framework for Reagent Selection

The choice between a silyl enol ether and a methoxy enol ether often depends on the specific synthetic challenge. The following decision tree can guide the selection process:

DecisionTree Start Need for an Enolate Equivalent Regiocontrol Is precise regiocontrol (kinetic vs. thermodynamic) critical? Start->Regiocontrol YesRegio Yes Regiocontrol->YesRegio Yes NoRegio No Regiocontrol->NoRegio No SilylEnolEther Use Silyl Enol Ether YesRegio->SilylEnolEther MildReaction Are mild reaction conditions essential? NoRegio->MildReaction YesMild Yes MildReaction->YesMild Yes NoMild No MildReaction->NoMild No LewisAcid Is a Lewis acid-catalyzed reaction suitable for the substrate? YesMild->LewisAcid ConsiderMethoxy Consider Methoxy Enol Ether (if compatible with subsequent steps) NoMild->ConsiderMethoxy YesLewis Yes LewisAcid->YesLewis Yes NoLewis No LewisAcid->NoLewis No YesLewis->SilylEnolEther NoLewis->ConsiderMethoxy

References

Safety Operating Guide

Prudent Disposal of 1-Methoxy-2-methyl-1-propene-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. For a compound like 1-Methoxy-2-methyl-1-propene-1-ol, which is an enol ether and an alcohol, careful handling is required due to its potential flammability and reactivity.

Quantitative Data Summary for a Related Compound: 1-Methoxy-2-propanol

As a reference, the following table summarizes key quantitative data for 1-Methoxy-2-propanol, a structurally similar solvent. These values should be considered as estimates for assessing the potential hazards of this compound.

PropertyValue
Flash PointApproximately 32°C (90°F)
Boiling Point118-119 °C
Flammable Limits in Air (% by volume)LEL: 1.6; UEL: 13.8
pH7 @ 20°C (1000 g/l aq. sol.)

Experimental Protocol for Disposal

The following is a general step-by-step procedure for the disposal of small quantities of this compound, typically found in a research laboratory setting.

Personnel Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile, neoprene)

  • Safety goggles or a face shield

  • Flame-retardant lab coat

  • Closed-toe shoes

Procedure:

  • Segregation and Labeling:

    • Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.

    • Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste," the chemical name, and the associated hazards (e.g., Flammable Liquid).

  • Waste Container:

    • Use a container made of a material compatible with the chemical (e.g., glass or a specific type of plastic).

    • Ensure the container is in good condition and has a secure, tight-fitting lid.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.

    • Store in a designated satellite accumulation area for hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2]

  • Spill Management:

    • In case of a spill, evacuate the area and eliminate all ignition sources.

    • Ventilate the area.

    • For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth.[3]

    • Collect the absorbent material in a sealed container and dispose of it as hazardous waste.

    • Do not use combustible materials like sawdust to absorb the spill.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste (this compound) B Segregate and Collect in Designated Waste Container A->B C Properly Label Container ('Hazardous Waste', Chemical Name, Hazards) B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Away from Ignition Sources D->E F Contact EHS for Pickup D->F G EHS Transports to Licensed Disposal Facility F->G H Final Disposal (e.g., Incineration) G->H

Caption: Logical workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.